Methyl 2-amino-3-mercaptopropanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-3-sulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOHXJZQBJXAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972606 | |
| Record name | Methyl cysteinate--hydrogen chloride (1/1) | |
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Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-80-7, 18598-63-5 | |
| Record name | Cysteine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5714-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cysteine, methyl ester, hydrochloride (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mecysteine hydrochloride | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mecysteine | |
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| Record name | Cysteine, methyl ester, hydrochloride (1:1) | |
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| Record name | Methyl cysteinate--hydrogen chloride (1/1) | |
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| Record name | Mecysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl DL-cysteinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-3-mercaptopropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-mercaptopropanoate hydrochloride, a derivative of the amino acid L-cysteine, is a compound of significant interest in various scientific domains, particularly in drug development and biochemical research. Its structure, featuring a reactive thiol group and an ester moiety, makes it a versatile precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, supported by experimental data and protocols, to aid researchers in their understanding and utilization of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in experimental settings.
Identification and Structure
| Property | Value |
| Chemical Name | This compound |
| Synonyms | L-Cysteine methyl ester hydrochloride, Mecysteine HCl |
| Molecular Formula | C₄H₁₀ClNO₂S |
| Molecular Weight | 171.65 g/mol |
| CAS Number | 18598-63-5 (for L-isomer) |
| Chemical Structure |
Physicochemical Data
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 142-144 °C (decomposes) |
| Boiling Point | 197.2 °C at 760 mmHg (Predicted) |
| pKa (Predicted) | 9.35 ± 0.10 |
| Solubility | Soluble in water and methanol. |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Sensitive to oxidation, particularly in solution. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of amino acid methyl ester hydrochlorides, which can be adapted for the synthesis of the title compound from L-cysteine.
Materials:
-
L-Cysteine hydrochloride monohydrate
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cysteine hydrochloride monohydrate in anhydrous methanol, cooled in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Wash the crude product with diethyl ether to remove any unreacted thionyl chloride and other impurities.
-
Recrystallize the solid from a suitable solvent system, such as methanol/diethyl ether, to obtain pure this compound as a white crystalline solid.
-
Dry the final product under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (D₂O): The proton NMR spectrum is expected to show a triplet for the β-protons (CH₂) adjacent to the thiol group, a triplet for the α-proton (CH), and a singlet for the methyl ester protons (CH₃). The chemical shifts will be influenced by the solvent and the protonation state of the amino and thiol groups.
-
¹³C NMR (D₂O): The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the α-carbon, the β-carbon, and the methyl carbon of the ester.
High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV detection would be a suitable starting point.
Biological Significance and Signaling Pathway
This compound serves as a prodrug of L-cysteine. Its ester group enhances its lipophilicity and cell permeability compared to L-cysteine itself. Once inside the cell, it is hydrolyzed by intracellular esterases to release L-cysteine. L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.
The logical workflow for the cellular uptake and action of this compound can be visualized as follows:
Caption: Cellular uptake and conversion of the prodrug to L-cysteine for GSH synthesis.
By increasing the intracellular concentration of L-cysteine, this compound can enhance the synthesis of glutathione. Glutathione plays a pivotal role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS). This mechanism is central to its potential therapeutic applications.
The signaling pathway influenced by the increased availability of L-cysteine, leading to enhanced glutathione synthesis and subsequent mitigation of oxidative stress, is depicted below:
Caption: Pathway showing how L-cysteine esters boost GSH to combat oxidative stress.
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties. Its primary biological significance lies in its role as a cell-permeable precursor of L-cysteine, which is crucial for the synthesis of the master antioxidant, glutathione. This technical guide provides essential data and protocols to facilitate its use in research and development, particularly in studies aimed at modulating intracellular redox status and combating oxidative stress-related pathologies. Further research into its specific interactions with cellular components and its efficacy in various disease models is warranted.
Methyl 2-amino-3-mercaptopropanoate hydrochloride structure and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a cysteine derivative with applications in various research and development fields. This document details its chemical structure, molecular weight, physicochemical properties, and relevant experimental protocols.
Core Chemical and Physical Data
This compound, the hydrochloride salt of the methyl ester of cysteine, is a crucial building block in synthetic organic chemistry and drug discovery.[1] Its quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₄H₁₀ClNO₂S |
| Molecular Weight | 171.65 g/mol |
| CAS Number | 70361-61-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 143 °C |
| Boiling Point | 197.2 °C at 760 mmHg |
| Water Solubility | Slightly soluble |
| DMSO Solubility | Slightly soluble |
Structural Information and Isomerism
This compound exists as both D and L isomers, which may exhibit different biological activities.[1] The hydrochloride salt enhances the stability and solubility of the compound. The fundamental structure is depicted in the diagram below.
Caption: 2D structure of this compound.
Experimental Protocols
While specific experimental applications are diverse, a general and convenient method for the synthesis of amino acid methyl ester hydrochlorides, including this compound, involves the use of chlorotrimethylsilane and methanol. This method is noted for its mild conditions and good to excellent yields.
General Synthesis Protocol:
-
Reaction Setup: To a round-bottom flask, add the corresponding amino acid (cysteine).
-
Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane to the flask while stirring.
-
Solvent Addition: Add methanol to the reaction mixture.
-
Reaction: Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture using a rotary evaporator to yield the amino acid methyl ester hydrochloride.
The logical workflow for this synthesis is illustrated in the following diagram.
Caption: A generalized workflow for the synthesis of the target compound.
Applications in Research and Drug Development
This compound serves as a protected form of D-cysteine and has been investigated for its potential in various therapeutic areas. Notably, it has been a subject of interest in antidiabetic research, where it has been used in molecular docking studies targeting α-amylase.[1] The L-isomer of the parent compound, cysteine methyl ester, has established applications as an antitussive and expectorant.[1]
The logical relationship between the compound's properties and its applications is outlined below.
Caption: Relationship between the chemical properties and research applications.
References
An In-depth Technical Guide to Methyl 2-amino-3-mercaptopropanoate hydrochloride
This technical guide provides a comprehensive overview of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a cysteine derivative with applications in research and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Identity and Structure
This compound is the hydrochloride salt of the methyl ester of cysteine. It is crucial to distinguish between its stereoisomers, as they can exhibit different biological activities. The L-isomer, derived from L-cysteine, is often referred to as L-Cysteine methyl ester hydrochloride.
Key Identification Parameters:
| Parameter | Information |
| General CAS Number | 70361-61-4[1][2] |
| CAS Number (L-isomer, (R)) | 18598-63-5[3] |
| Molecular Formula | C₄H₁₀ClNO₂S[3] |
| Molecular Weight | 171.65 g/mol [1][4] |
| Synonyms | Mecysteine hydrochloride, L-Cysteine methyl ester HCl, (R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride[3] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings.
Summary of Physicochemical Data:
| Property | Value |
| Physical Form | White to off-white crystalline powder[1] |
| Melting Point | 143 °C[1] |
| Boiling Point | 197.2 °C at 760 mmHg[1] |
| Solubility | Slightly soluble in water and DMSO.[1] |
| Storage | Recommended storage under inert gas (nitrogen or argon) at 2-8°C.[1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the esterification of cysteine. A general and widely used method is the reaction of the amino acid with thionyl chloride in methanol.
Experimental Protocol: Synthesis via Esterification of L-Cysteine
This protocol describes the synthesis of L-Cysteine methyl ester hydrochloride.
Materials:
-
L-Cysteine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Drying tube
-
Rotary evaporator
Procedure:
-
Suspend L-cysteine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the L-cysteine has completely dissolved.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization, typically by dissolving it in a minimal amount of hot methanol and then precipitating with cold anhydrous diethyl ether.
-
Filter the crystalline product, wash with cold diethyl ether, and dry under vacuum.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of L-Cysteine Methyl Ester Hydrochloride.
Applications in Research and Drug Development
This compound, particularly the L-isomer, has several applications in the pharmaceutical and research fields.
Pharmaceutical Applications:
-
Mucolytic Agent: The L-isomer is used as an expectorant to help relieve breathing difficulties caused by excess mucus.[1]
-
Antitussive Agent: It also functions as a cough suppressant.[1]
Research Applications:
-
Prodrug Development: Amino acid esters are utilized to enhance the bioavailability and targeted delivery of parent drugs. The ester moiety can improve lipid solubility, facilitating passage through cell membranes, and is later hydrolyzed by esterases in the body to release the active drug.
-
Peptide Synthesis: As a protected form of cysteine, it serves as a building block in the chemical synthesis of peptides and proteins. The methyl ester protects the carboxylic acid group while the amine group is available for peptide bond formation.
-
Antidiabetic Research: The compound has been investigated in molecular docking studies targeting α-amylase, suggesting its potential as a lead compound for the development of antidiabetic agents.[1]
Safety and Handling
This compound is classified as an irritant.
Hazard and Safety Information:
| Parameter | Classification |
| Hazard Codes | Xi (Irritant)[1] |
| Risk Statements | R36/38: Irritating to eyes and skin.[1] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] S28: After contact with skin, wash immediately with plenty of water.[1] S36: Wear suitable protective clothing.[1] |
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Due to its sensitivity to oxidation, it should be stored under an inert atmosphere.[1]
Logical Relationship of Properties and Applications:
Caption: Interplay of chemical features and practical applications.
References
A Technical Guide to the Solubility of Methyl 2-amino-3-mercaptopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of Methyl 2-amino-3-mercaptopropanoate hydrochloride. Due to the limited availability of specific quantitative data for this compound, this guide leverages extensive data from its well-studied stereoisomer, L-cysteine methyl ester hydrochloride, as a reliable proxy. The document details solubility in a wide range of organic solvents at various temperatures, outlines the experimental protocols for solubility determination, and discusses the key physicochemical factors influencing solubility. Visual diagrams are provided to illustrate experimental workflows and the interplay of factors affecting solubility, offering a valuable resource for laboratory and drug development applications.
Introduction
This compound, a derivative of the amino acid cysteine, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility is critical for applications ranging from reaction chemistry and purification to formulation development and bioavailability studies in drug discovery. Solubility data informs the choice of appropriate solvent systems, aids in the design of crystallization processes, and is a fundamental parameter in predicting the behavior of the compound in different environments.
This guide consolidates the available physicochemical data and presents a detailed analysis of the solubility of L-cysteine methyl ester hydrochloride, which serves as a close analogue for this compound. The data is presented in a structured format to facilitate its use by researchers and professionals in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClNO₂S | [1] |
| Molecular Weight | 171.65 g/mol | [1] |
| CAS Number | 70361-61-4 | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 142-143 °C (decomposes) | [1][3] |
| Water Solubility | Slightly soluble / Almost transparent | [1] |
| Storage Temperature | Room temperature, keep sealed in a dry, dark place | [4] |
Quantitative Solubility Data
The solubility of L-cysteine methyl ester hydrochloride has been determined in fourteen different organic solvents across a temperature range of 283.15 K to 333.15 K. The data, obtained using the static gravimetric method, is summarized in Table 2. The solubility is presented as the mole fraction (x) of the solute in the saturated solution. This data is critical for selecting appropriate solvents for various laboratory and industrial processes.[5][6]
Table 2: Mole Fraction Solubility (x) of L-Cysteine Methyl Ester Hydrochloride in Various Solvents at Different Temperatures (283.15 K to 333.15 K) [5][6]
| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K | 333.15 K |
| Methanol | 0.0458 | 0.0512 | 0.0571 | 0.0635 | 0.0704 | 0.0778 | 0.0858 | 0.0944 | 0.1037 | 0.1137 | 0.1245 |
| Ethanol | 0.0142 | 0.0159 | 0.0178 | 0.0198 | 0.0220 | 0.0244 | 0.0270 | 0.0298 | 0.0328 | 0.0361 | 0.0396 |
| n-Propanol | 0.0076 | 0.0085 | 0.0095 | 0.0106 | 0.0118 | 0.0131 | 0.0145 | 0.0160 | 0.0177 | 0.0195 | 0.0215 |
| Isopropanol | 0.0045 | 0.0051 | 0.0057 | 0.0064 | 0.0071 | 0.0079 | 0.0088 | 0.0097 | 0.0107 | 0.0118 | 0.0130 |
| n-Butanol | 0.0048 | 0.0054 | 0.0060 | 0.0067 | 0.0074 | 0.0082 | 0.0091 | 0.0100 | 0.0110 | 0.0121 | 0.0133 |
| sec-Butanol | 0.0028 | 0.0032 | 0.0035 | 0.0039 | 0.0044 | 0.0048 | 0.0053 | 0.0059 | 0.0065 | 0.0072 | 0.0079 |
| Isobutanol | 0.0033 | 0.0037 | 0.0041 | 0.0046 | 0.0051 | 0.0056 | 0.0062 | 0.0069 | 0.0076 | 0.0084 | 0.0092 |
| n-Pentanol | 0.0031 | 0.0035 | 0.0039 | 0.0043 | 0.0048 | 0.0053 | 0.0058 | 0.0064 | 0.0071 | 0.0078 | 0.0086 |
| Ethyl Acetate | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0005 | 0.0006 | 0.0007 | 0.0007 |
| 1,4-Dioxane | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0005 | 0.0006 | 0.0007 | 0.0008 | 0.0008 | 0.0009 | 0.0010 |
| Acetonitrile | 0.0011 | 0.0012 | 0.0014 | 0.0015 | 0.0017 | 0.0019 | 0.0021 | 0.0023 | 0.0025 | 0.0028 | 0.0031 |
| Acetone | 0.0004 | 0.0005 | 0.0005 | 0.0006 | 0.0007 | 0.0008 | 0.0008 | 0.0009 | 0.0010 | 0.0011 | 0.0012 |
| 2-Butanone | 0.0003 | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0005 | 0.0006 | 0.0006 | 0.0007 | 0.0008 | 0.0008 |
| Dichloromethane | 0.0001 | 0.0001 | 0.0001 | 0.0001 | 0.0002 | 0.0002 | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0003 |
Factors Influencing Solubility
The solubility of L-cysteine methyl ester hydrochloride is influenced by several factors, primarily the properties of the solvent and the temperature.[5] The experimental data indicates that solubility generally increases with rising temperature across all tested solvents. The key solvent properties affecting solubility are:
-
Polarity: The compound exhibits higher solubility in more polar protic solvents like methanol and ethanol.
-
Hildebrand Solubility Parameter: This parameter provides a numerical estimate of the degree of interaction between materials and can be used to predict solubility.
-
Hydrogen-Bonding Interactions: The ability of the solvent to form hydrogen bonds with the solute plays a significant role in the dissolution process.
Caption: Logical relationship of factors influencing solubility.
Experimental Protocols: Static Gravimetric Method
The following protocol details the static gravimetric method used to determine the solubility data presented in this guide.[5][6] This method is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid.
5.1. Principle
An excess amount of the solute is added to a known mass of solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, resulting in a saturated solution with undissolved solid. A known mass of the saturated liquid phase is then carefully separated, and the solvent is evaporated. The mass of the remaining solute is measured, allowing for the calculation of solubility.
5.2. Apparatus and Materials
-
Analytical balance (±0.0001 g accuracy)
-
Thermostatic water bath or jacketed glass vessel with temperature control (±0.1 K)
-
Magnetic stirrer or shaker
-
Glass vials or flasks with airtight seals
-
Syringes with filters (e.g., 0.45 µm pore size)
-
Drying oven
-
This compound (or its L-isomer)
-
Selected solvents (high purity)
5.3. Procedure
-
Preparation: Add an excess amount of the solute to a pre-weighed glass vial.
-
Solvent Addition: Add a known mass of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the thermostatic bath set to the desired temperature. Agitate the mixture continuously for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours.
-
Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid temperature changes that could affect solubility.
-
Gravimetric Analysis:
-
Dispense the sampled saturated solution into a pre-weighed, dry container.
-
Record the total mass of the container and the saturated solution.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.
-
5.4. Calculation of Solubility
The mole fraction solubility (x) is calculated using the following equation:
x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]
Where:
-
m_solute is the mass of the dissolved solute (final mass of container with residue - mass of empty container).
-
M_solute is the molar mass of the solute (171.65 g/mol ).
-
m_solvent is the mass of the solvent in the sample (total mass of sample - mass of dissolved solute).
-
M_solvent is the molar mass of the respective solvent.
Caption: Experimental workflow of the static gravimetric method.
Conclusion
This technical guide provides essential solubility data and experimental protocols relevant to this compound, utilizing its L-cysteine stereoisomer as a well-documented proxy. The comprehensive tables and detailed methodologies are intended to be a valuable resource for scientists and researchers in designing experiments, developing purification strategies, and formulating new products. The provided visualizations offer a clear understanding of the factors influencing solubility and the practical steps involved in its determination. For further precision, it is recommended to conduct solubility studies on the specific isomer of interest if required for regulatory or cGMP purposes.
References
Methyl 2-amino-3-mercaptopropanoate Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-3-mercaptopropanoate hydrochloride, a cysteine derivative, is a crucial reagent in various research and pharmaceutical development applications. Its inherent reactivity, particularly the presence of a thiol group, necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and the quality of resulting products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, including potential degradation pathways and methodologies for its assessment.
Chemical Profile and Inherent Instabilities
This compound is susceptible to two primary degradation pathways: oxidation and hydrolysis. The thiol (-SH) group is readily oxidized to form a disulfide dimer, while the methyl ester functional group can undergo hydrolysis, particularly under non-acidic conditions.
Key Molecular Liabilities:
-
Oxidation: The thiol moiety is the most reactive site, prone to oxidation in the presence of atmospheric oxygen, metal ions, and light.
-
Hydrolysis: The ester linkage can be cleaved by water, a reaction catalyzed by both acid and base, though more pronounced under neutral to alkaline pH.
Recommended Storage Conditions
To maintain the integrity of this compound, strict adherence to appropriate storage conditions is paramount. The following table summarizes the recommended conditions for both solid-state and solution-based storage.
| Parameter | Solid-State (Powder) | In Solution |
| Temperature | Long-term: -20°C[1] Short-term: 2-8°C or Room Temperature (in a desiccator)[2] | -20°C or -80°C for long-term storage.[1] |
| Atmosphere | Sealed under an inert atmosphere (e.g., Argon or Nitrogen). | Prepare with deoxygenated solvents and store under an inert atmosphere. |
| Light | Store in a light-resistant (amber) container in a dark place.[3] | Protect from light at all times using amber vials or by wrapping containers in foil. |
| Humidity | Store in a tightly sealed container with a desiccant. Avoid exposure to moisture. | Use anhydrous solvents where possible. For aqueous solutions, prepare fresh and use immediately. |
| pH (for Solutions) | Not applicable. | Maintain an acidic pH (ideally between 1 and 3) to minimize both oxidation and ester hydrolysis.[4][5][6] |
| Additives (for Solutions) | Not applicable. | Consider the addition of antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation. |
Degradation Pathways and Kinetics
The principal degradation product of this compound is the corresponding disulfide, formed through the oxidation of two molecules. Hydrolysis of the methyl ester results in the formation of 2-amino-3-mercaptopropanoic acid (cysteine) hydrochloride.
The following diagram illustrates the primary degradation pathways:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18598-63-5|(R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ | Semantic Scholar [semanticscholar.org]
Synthesis of Methyl 2-amino-3-mercaptopropanoate hydrochloride from L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a derivative of the amino acid L-cysteine. This compound serves as a valuable building block in peptide synthesis and various pharmaceutical applications. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, quantitative data analysis, and characterization techniques.
Overview of Synthetic Methodologies
The primary method for the synthesis of this compound is the Fischer esterification of L-cysteine with methanol. This reaction is typically catalyzed by an acid, with thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) being the most common and efficient reagents. The hydrochloride salt of the product is directly obtained, simplifying the workup procedure.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Presentation
The choice of catalyst and reaction conditions can significantly influence the yield of the final product. The following table summarizes the reported yields for the synthesis of this compound using different methods.
| Catalyst/Method | Starting Material | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Thionyl Chloride | L-cysteine | Methanol | 12-24 hours | 0°C to Reflux | 85-100% | [1] |
| Trimethylchlorosilane | L-cysteine | Methanol | ~12 hours | Room Temperature | Good to Excellent | [2] |
| Hydrogen Chloride (gas) | L-cysteine | Methanol | Not specified | Reflux | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using thionyl chloride as the catalyst.
Synthesis using Thionyl Chloride in Methanol
This procedure is a common and effective method for the esterification of L-cysteine.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
tert-Butyl methyl ether (TBME) or Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-cysteine hydrochloride monohydrate (e.g., 10 g, 1 equivalent) in anhydrous methanol (e.g., 100 mL).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 1.2-1.5 equivalents) dropwise to the stirred suspension over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. This will yield a crude product, often as a viscous oil or solid.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add a non-polar solvent such as tert-butyl methyl ether or diethyl ether until the solution becomes cloudy.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold tert-butyl methyl ether or diethyl ether.
-
Dry the purified this compound under vacuum.
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₁₀ClNO₂S |
| Molecular Weight | 171.65 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 142-143 °C (decomposes) |
| Solubility | Soluble in water and methanol |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.45 | t | 1H | α-CH |
| ~3.87 | s | 3H | O-CH₃ |
| ~3.17 | d | 2H | β-CH₂ |
| ~1.8 (broad) | s | 1H | SH |
| ~8.7 (broad) | s | 3H | NH₃⁺ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O (ester) |
| ~54 | α-C |
| ~53 | O-CH₃ |
| ~25 | β-C |
FT-IR (Fourier-Transform Infrared) Spectroscopy:
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3100 | Strong, Broad | N-H stretching (NH₃⁺) |
| ~2560 | Weak | S-H stretching |
| ~1740 | Strong | C=O stretching (ester) |
| ~1500-1600 | Medium | N-H bending (NH₃⁺) |
| ~1230 | Strong | C-O stretching (ester) |
Conclusion
The synthesis of this compound from L-cysteine via Fischer esterification is a well-established and efficient process. The use of thionyl chloride in methanol provides high yields of the desired product. Proper control of reaction conditions, particularly temperature during the addition of the catalyst, and a careful purification step are crucial for obtaining a high-purity product. The characterization data provided in this guide can be used to verify the successful synthesis of the target compound. This versatile building block continues to be of significant interest to researchers in the fields of medicinal chemistry and drug development.
References
Spectroscopic Analysis of Methyl 2-amino-3-mercaptopropanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-3-mercaptopropanoate hydrochloride. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes data from its close structural analog, L-cysteine methyl ester hydrochloride, to provide representative spectral information. The methodologies described are standard protocols applicable to the analysis of amino acid esters.
Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of L-Cysteine Methyl Ester Hydrochloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.45 | Triplet | 1H | α-CH |
| ~3.87 | Singlet | 3H | -OCH₃ |
| ~3.17 | Doublet of doublets | 2H | β-CH₂ |
Note: Data is for L-cysteine methyl ester hydrochloride and serves as a close approximation.
Table 2: ¹³C NMR Spectral Data of L-Cysteine Methyl Ester Hydrochloride [1]
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (ester) |
| ~55 | α-CH |
| ~53 | -OCH₃ |
| ~25 | β-CH₂ |
Note: Data is for L-cysteine methyl ester hydrochloride and serves as a close approximation.[1]
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Amino Acid Esters
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3100-3000 | N-H | Amine salt stretching |
| 2950-2850 | C-H | Alkyl stretching |
| ~2500 | S-H | Thiol stretching (often weak) |
| ~1740 | C=O | Ester carbonyl stretching |
| 1600-1500 | N-H | Amine salt bending |
| 1200-1000 | C-O | Ester C-O stretching |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation of this compound
| m/z | Fragment Ion | Description |
| 136 | [M+H]⁺ (of free base) | Molecular ion peak of the free base |
| 104 | [M-OCH₃]⁺ | Loss of the methoxy group |
| 76 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group |
| 60 | [CH₃O-C=O]⁺ | Carbomethoxy fragment |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard NMR tube. The choice of solvent is critical to avoid exchange of labile protons with the solvent.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, if required.
Data Acquisition:
-
The sample is placed in the NMR spectrometer.
-
For ¹H NMR, a standard pulse program is used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
-
For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solution: Dissolve the sample in a suitable solvent that does not have interfering absorptions in the regions of interest.
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is recorded.
-
The sample is placed in the spectrometer, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for this type of compound.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile/water mixture).
-
For ESI-MS, the solution is directly infused into the ion source.
Data Acquisition:
-
The sample is ionized in the mass spectrometer's ion source.
-
The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of ions at different m/z values. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Methyl 2-amino-3-mercaptopropanoate Hydrochloride: A Technical Guide to its Application as a Cysteine Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-cysteine, a semi-essential amino acid, is a critical component of the tripeptide antioxidant glutathione (GSH) and plays a pivotal role in numerous physiological processes, including protein synthesis, detoxification, and redox signaling. However, the therapeutic delivery of cysteine is hampered by its poor stability and low bioavailability. This has led to the development of cysteine prodrugs, designed to efficiently deliver cysteine to target cells and tissues. This technical guide provides a comprehensive overview of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a methyl ester derivative of cysteine, as a potential cysteine precursor for research and drug development applications. This document will cover its chemical and physical properties, discuss its potential as a cysteine pro-drug, and provide hypothetical experimental protocols for its evaluation.
Introduction
Cysteine is the rate-limiting amino acid for the synthesis of glutathione, the most abundant endogenous antioxidant in mammalian cells.[1] Maintaining adequate intracellular cysteine levels is crucial for cellular defense against oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Direct supplementation with L-cysteine is often impractical due to its rapid oxidation to the less soluble cystine in the bloodstream and gastrointestinal tract.
To overcome these limitations, various cysteine derivatives have been developed as pro-drugs, with N-acetyl-L-cysteine (NAC) being the most well-known and widely used.[3] this compound, the methyl ester of cysteine, represents another potential strategy for enhancing cysteine delivery. The esterification of the carboxyl group is intended to increase the lipophilicity of the molecule, potentially facilitating its transport across cell membranes. Once inside the cell, it is hypothesized that intracellular esterases cleave the methyl group, releasing free L-cysteine to participate in cellular metabolic pathways.
This guide will delve into the technical aspects of using this compound as a cysteine precursor, providing researchers with the necessary information to explore its potential in their studies.
Chemical and Physical Properties
This compound is the hydrochloride salt of the methyl ester of cysteine. It is important to distinguish between the different isomers of this compound, as they may have different biological activities. The L-isomer, corresponding to the naturally occurring L-cysteine, is typically the form of interest for biological applications.
| Property | Value | Reference |
| Synonyms | L-Cysteine methyl ester hydrochloride, Mecysteine hydrochloride | [4] |
| CAS Number | 18598-63-5 (L-isomer) | [4] |
| Molecular Formula | C4H10ClNO2S | [5] |
| Molecular Weight | 171.65 g/mol | [5] |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | 143 °C | [5] |
| Water Solubility | Slightly soluble | [5] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [4] |
Mechanism of Action as a Cysteine Precursor
The proposed mechanism of action for this compound as a cysteine precursor involves a two-step process: cellular uptake and intracellular hydrolysis.
It is hypothesized that the increased lipophilicity of the methyl ester compared to free cysteine facilitates its diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing L-cysteine and methanol. The liberated L-cysteine can then be utilized for the synthesis of glutathione and other essential metabolic functions.
Experimental Protocols
The following are suggested experimental protocols for evaluating the efficacy of this compound as a cysteine precursor. Researchers should optimize these protocols for their specific cell lines or animal models.
In Vitro Evaluation in Cell Culture
Objective: To determine the ability of this compound to increase intracellular cysteine and glutathione levels and protect against oxidative stress in a cell culture model.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (L-isomer)
-
N-acetyl-L-cysteine (NAC) as a positive control
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
Reagents for measuring intracellular cysteine and glutathione (e.g., Ellman's reagent, commercial GSH assay kits)
-
Reagents for assessing cell viability (e.g., MTT, LDH assay)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound and NAC in a suitable solvent (e.g., sterile water or PBS). Treat cells with varying concentrations of the compounds for a predetermined time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
-
Induction of Oxidative Stress (for protection assays): Following pre-treatment with the cysteine precursors, expose the cells to an oxidative stressor for a defined period.
-
Measurement of Intracellular Cysteine and Glutathione: Lyse the cells and measure the levels of free cysteine and total glutathione using established biochemical assays.
-
Assessment of Cell Viability: Determine cell viability using a standard method like the MTT assay.
In Vivo Evaluation in Animal Models
Objective: To assess the bioavailability and efficacy of this compound in elevating tissue cysteine and glutathione levels in an animal model.
Materials:
-
Animal model (e.g., mice, rats)
-
This compound (L-isomer)
-
Vehicle for administration (e.g., saline, PBS)
-
Anesthesia and surgical tools for tissue collection
-
Equipment for tissue homogenization
-
Reagents for measuring cysteine and glutathione in tissue homogenates
Procedure:
-
Animal Dosing: Administer this compound to animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle-treated control group.
-
Time Course and Tissue Collection: At different time points post-administration, euthanize the animals and collect tissues of interest (e.g., liver, brain, kidney).
-
Tissue Processing: Homogenize the collected tissues in an appropriate buffer to prepare tissue lysates.
-
Measurement of Cysteine and Glutathione: Determine the concentrations of cysteine and glutathione in the tissue homogenates.
-
Pharmacokinetic Analysis (Optional): Collect blood samples at various time points to determine the pharmacokinetic profile of the compound.
Signaling Pathways Influenced by Cysteine Availability
An adequate supply of cysteine is critical for the proper functioning of several signaling pathways, primarily through its role in glutathione synthesis and the maintenance of the cellular redox state.
By increasing intracellular cysteine levels, this compound has the potential to:
-
Enhance Glutathione Synthesis: Boosting the synthesis of GSH, thereby increasing the cell's antioxidant capacity.
-
Modulate Redox-Sensitive Signaling: The cellular redox environment, largely determined by the ratio of reduced to oxidized glutathione (GSH/GSSG), influences the activity of redox-sensitive transcription factors such as Nrf2 and NF-κB.[6] Nrf2 is a master regulator of the antioxidant response, while NF-κB is a key player in inflammation.
-
Protect Against Oxidative Damage: By replenishing GSH stores, this compound may protect cells from damage induced by reactive oxygen species (ROS), which are implicated in a wide range of pathologies.[7]
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments evaluating this compound.
Table 1: In Vitro Efficacy in [Cell Line]
| Treatment (Concentration) | Intracellular Cysteine (nmol/mg protein) | Intracellular Glutathione (nmol/mg protein) | Cell Viability (%) |
| Vehicle Control | 100 | ||
| Methyl 2-amino-3-mercaptopropanoate HCl (X µM) | |||
| Methyl 2-amino-3-mercaptopropanoate HCl (Y µM) | |||
| N-acetyl-L-cysteine (Z µM) |
Table 2: In Vivo Efficacy in [Animal Model] - [Tissue]
| Treatment (Dose) | Tissue Cysteine (nmol/g tissue) | Tissue Glutathione (nmol/g tissue) |
| Vehicle Control | ||
| Methyl 2-amino-3-mercaptopropanoate HCl (A mg/kg) | ||
| Methyl 2-amino-3-mercaptopropanoate HCl (B mg/kg) |
Conclusion and Future Directions
This compound presents a promising avenue for researchers seeking to modulate intracellular cysteine levels. Its chemical structure suggests the potential for improved cellular uptake compared to L-cysteine. However, comprehensive studies are required to validate its efficacy and mechanism of action.
Future research should focus on:
-
Directly demonstrating the intracellular hydrolysis of this compound to L-cysteine.
-
Conducting rigorous comparisons with established cysteine precursors like NAC to determine relative potency and efficacy.
-
Investigating its pharmacokinetic and pharmacodynamic properties in vivo to understand its absorption, distribution, metabolism, and excretion.
-
Exploring its therapeutic potential in preclinical models of diseases associated with oxidative stress and glutathione depletion.
This technical guide provides a foundational framework for researchers to design and execute experiments aimed at elucidating the role of this compound as a cysteine precursor. The findings from such studies will be crucial in determining its utility in both basic research and drug development.
References
- 1. Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 18598-63-5|(R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 5. This compound (5714-80-7) for sale [vulcanchem.com]
- 6. REDOX-BASED REGULATION OF SIGNAL TRANSDUCTION: PRINCIPLES, PITFALLS, AND PROMISES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Methyl 2-amino-3-mercaptopropanoate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the cellular capacity to neutralize them, is a significant contributor to the pathophysiology of a wide array of human diseases. L-cysteine and its derivatives have garnered considerable attention as therapeutic agents for their ability to augment endogenous antioxidant defenses. This technical guide provides an in-depth examination of the antioxidant properties of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a methyl ester derivative of the amino acid L-cysteine. While direct quantitative data for this specific methyl ester is limited in publicly available literature, this document extrapolates its potential antioxidant mechanisms from extensive research on closely related cysteine esters, such as L-cysteine ethyl ester. The core of its antioxidant action is predicated on its role as a highly bioavailable precursor to L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. This guide will detail the mechanisms of action, including direct radical scavenging and the modulation of the Nrf2-Keap1 signaling pathway, provide detailed experimental protocols for its evaluation, and present a framework for future research.
Introduction: The Role of Cysteine Esters in Combating Oxidative Stress
L-cysteine is a semi-essential, sulfur-containing amino acid that plays a central role in cellular protection against oxidative damage.[1] Its thiol (-SH) group is a potent nucleophile and a direct scavenger of free radicals. However, the therapeutic utility of L-cysteine can be hampered by its relatively low bioavailability. To overcome this limitation, esterified forms of L-cysteine, such as this compound, have been developed. The esterification of the carboxyl group increases the molecule's lipophilicity, which is thought to facilitate its transport across cellular membranes, leading to higher intracellular cysteine concentrations.
The primary antioxidant function of cysteine esters stems from their role as prodrugs for L-cysteine, which directly fuels the synthesis of glutathione (GSH).[2] Once inside the cell, the methyl ester group is hydrolyzed by intracellular esterases, releasing free L-cysteine. By increasing the intracellular pool of this critical amino acid, this compound can effectively boost GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful electrophiles.
Mechanisms of Antioxidant Action
The antioxidant properties of this compound are likely multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Glutathione Synthesis and Replenishment
The cornerstone of the antioxidant activity of cysteine esters is their ability to drive the synthesis of glutathione. The synthesis of GSH is a two-step, ATP-dependent enzymatic process that occurs in the cytosol:
-
Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.
-
Addition of glycine: The enzyme glutathione synthetase (GS) adds glycine to the C-terminal end of γ-glutamylcysteine to form glutathione.
By providing a readily available source of intracellular cysteine, this compound directly fuels this pathway, leading to a significant increase in cellular GSH levels.[2]
Modulation of the Nrf2-Keap1 Signaling Pathway
Beyond its role as a direct precursor to GSH, there is emerging evidence that cysteine derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.
Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, critical cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration (e.g., GCL, GS). While direct studies on this compound are needed, it is plausible that its intracellular hydrolysis product, L-cysteine, or the compound itself, could modulate the redox state of Keap1 cysteine residues, leading to Nrf2 activation.
Quantitative Data on Antioxidant Activity
As of the date of this document, there is a notable absence of publicly available studies that have quantified the in vitro antioxidant activity of this compound using standard assays such as DPPH, ABTS, FRAP, or ORAC. However, research on other cysteine derivatives provides a basis for expected activity. It is critical for researchers to experimentally determine these values for the methyl ester to accurately characterize its antioxidant potential.
Table 1: Potential Antioxidant Mechanisms of this compound
| Mechanism | Description |
| GSH Precursor | The compound readily crosses cell membranes and is hydrolyzed to L-cysteine, the rate-limiting substrate for glutathione (GSH) synthesis, thereby boosting intracellular GSH levels. |
| Nrf2 Activation | Potentially activates the Nrf2 signaling pathway by modifying cysteine residues on Keap1, leading to the transcription of a wide range of antioxidant and cytoprotective genes. |
| Direct Radical Scavenging | The free thiol group of the liberated L-cysteine can directly scavenge reactive oxygen species (ROS). |
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed, standardized protocols for common in vitro antioxidant assays that can be employed to quantify the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Create a series of dilutions of the test compound and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each dilution of the test compound, positive control, and a solvent blank.
-
To each well, add a specific volume (e.g., 100 µL) of the 0.1 mM DPPH working solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Reagents and Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add a small volume (e.g., 10 µL) of each dilution of the test compound, positive control, and a solvent blank.
-
To each well, add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
-
Reagents and Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl3) solution
-
Ferrous sulfate (FeSO4) (standard)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution and a series of dilutions of the test compound.
-
Prepare a standard curve using known concentrations of FeSO4.
-
In a 96-well plate, add a small volume (e.g., 10 µL) of each dilution of the test compound, standards, and a solvent blank.
-
To each well, add a larger volume (e.g., 190 µL) of the FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from the standard curve of Fe2+ concentration and is expressed as Fe(II) equivalents (e.g., µmol Fe(II) per gram of sample).
Conclusion and Future Directions
This compound holds significant promise as a potent antioxidant agent. Its primary mechanism of action is anticipated to be through the efficient intracellular delivery of L-cysteine, thereby fueling the synthesis of glutathione, a cornerstone of the cellular antioxidant defense system. Furthermore, its potential to activate the Nrf2 signaling pathway suggests a broader, more sustained antioxidant effect.
However, a critical gap in the current scientific literature is the lack of direct quantitative data on the antioxidant capacity of this specific methyl ester. Therefore, it is imperative for future research to focus on the systematic in vitro evaluation of this compound using the standardized assays outlined in this guide. Such studies will be invaluable for accurately characterizing its antioxidant profile and will provide the necessary foundation for further investigation into its therapeutic potential in preclinical models of diseases with an underlying oxidative stress component. Direct comparative studies with its ethyl ester counterpart would also be highly informative in elucidating the structure-activity relationship of cysteine esters.
References
Methodological & Application
Application Notes and Protocols for Methyl 2-amino-3-mercaptopropanoate hydrochloride as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-mercaptopropanoate hydrochloride, a derivative of the amino acid cysteine, is a versatile reducing agent employed in various biochemical and pharmaceutical applications. Its utility lies in the thiol group (-SH), which can readily donate a hydrogen atom to reduce disulfide bonds (-S-S-) in peptides, proteins, and other molecules. This reactivity makes it a valuable tool in protein chemistry, drug formulation, and proteomics research. These application notes provide a comprehensive overview of its use as a reducing agent, including detailed protocols and relevant data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling, storage, and application of the compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClNO₂S | [1][2] |
| Molecular Weight | 171.65 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 143 °C | [2] |
| Solubility | Slightly soluble in water. | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |
Principle of Disulfide Bond Reduction
The thiol group of this compound is the active moiety responsible for its reducing capability. The reduction of a disulfide bond is a thiol-disulfide exchange reaction. The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bridge, leading to the formation of a mixed disulfide and a free thiol. A second molecule of the reducing agent then reacts with the mixed disulfide to yield the fully reduced target molecule and a disulfide dimer of the reducing agent.
To ensure the efficiency of the reduction, the reaction is typically carried out under conditions that favor the thiolate form of the reducing agent, which is a more potent nucleophile than the protonated thiol.
Applications in Research and Drug Development
This compound finds applications in several key areas:
-
Protein Chemistry: Cleavage of inter- and intramolecular disulfide bonds in proteins and peptides is essential for various analytical and preparative techniques, including:
-
Protein sequencing
-
Mass spectrometry analysis
-
Denaturation prior to electrophoresis
-
Refolding studies
-
-
Drug Development: As a mucolytic agent, the parent compound, L-cysteine methyl ester hydrochloride, is used to reduce the viscosity of mucus.[4] The reducing properties of this compound can also be leveraged in drug delivery systems and for the stabilization of therapeutic proteins.
-
Proteomics: In proteomics workflows, the reduction of disulfide bonds is a critical step to ensure complete digestion of proteins by proteolytic enzymes and to enable accurate peptide identification and quantification by mass spectrometry.
Experimental Protocols
The following protocols are generalized guidelines for the use of this compound as a reducing agent. Optimization of reaction conditions (e.g., concentration, temperature, pH, and incubation time) is often necessary for specific applications and target molecules.
Protocol 1: Reduction of Disulfide Bonds in Peptides
This protocol describes a general procedure for the reduction of disulfide bonds in a peptide sample.
Materials:
-
This compound
-
Peptide sample with disulfide bonds
-
Reduction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0-8.5, containing 1 mM EDTA)
-
Degassed, deionized water
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare the Reduction Buffer: Prepare a sufficient volume of the chosen reduction buffer and degas it thoroughly by sparging with an inert gas for at least 15-20 minutes to minimize oxidation of the reducing agent.
-
Prepare the Reducing Agent Solution: Immediately before use, dissolve this compound in the degassed reduction buffer to the desired final concentration. A 5 to 50-fold molar excess of the reducing agent over the disulfide bonds is a common starting point.
-
Prepare the Peptide Solution: Dissolve the peptide sample in the degassed reduction buffer to a final concentration typically in the range of 1-5 mg/mL.
-
Initiate the Reduction Reaction: Add the freshly prepared reducing agent solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature will depend on the specific peptide and the stability of its disulfide bonds.
-
Monitoring the Reaction (Optional): The progress of the reduction can be monitored by analytical techniques such as reverse-phase HPLC or mass spectrometry.
-
Quenching the Reaction (Optional): The reaction can be stopped by acidification (e.g., adding trifluoroacetic acid to a final concentration of 0.1%) or by removing the excess reducing agent.
-
Downstream Processing: The reduced peptide can be immediately used for subsequent applications or purified by chromatography.
Workflow for Peptide Disulfide Bond Reduction
Caption: Workflow for reducing peptide disulfide bonds.
Protocol 2: Reduction of Disulfide Bonds in Proteins for Proteomic Analysis
This protocol outlines the reduction of disulfide bonds in a protein sample prior to enzymatic digestion for mass spectrometry-based proteomic analysis.
Materials:
-
This compound
-
Protein extract
-
Denaturation/Reduction Buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0)
-
Alkylation reagent (e.g., iodoacetamide or iodoacetic acid)
-
Quenching reagent for alkylation (e.g., DTT or cysteine)
-
Trypsin (or other protease)
Procedure:
-
Protein Denaturation and Reduction:
-
Resuspend the protein pellet or concentrated protein solution in the Denaturation/Reduction Buffer.
-
Add this compound to a final concentration of 5-20 mM.
-
Incubate at 37-56°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylation reagent to a final concentration approximately 2-3 times the molar concentration of the reducing agent.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching of Alkylation:
-
Add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any excess alkylating reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium bicarbonate) to reduce the concentration of urea or guanidine hydrochloride to a level compatible with the chosen protease (typically < 1 M urea or < 0.5 M guanidine hydrochloride).
-
-
Enzymatic Digestion:
-
Add the protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge or other suitable method before analysis by mass spectrometry.
-
Workflow for Protein Reduction and Digestion
Caption: Workflow for protein reduction and digestion.
Quantitative Data Summary
While specific quantitative data for this compound as a reducing agent is not extensively published, Table 2 provides a comparative summary of typical concentrations and conditions for commonly used thiol-based reducing agents. These values can serve as a starting point for optimizing protocols with this compound.
| Reducing Agent | Typical Concentration | Optimal pH | Incubation Conditions | Reference |
| Dithiothreitol (DTT) | 1-10 mM | 7.0 - 8.0 | 15-30 min at RT or 37°C | [5] |
| 2-Mercaptoethanol (β-ME) | 10-100 mM | 7.0 - 8.5 | 30-60 min at RT | [5] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | < 8.0 | 30-60 min at RT | [6] |
| This compound | 5-50 mM (estimated) | 7.5 - 8.5 (estimated) | 1-4 hours at RT or 37°C (estimated) | - |
Safety Precautions
This compound is an irritant.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
Conclusion
This compound is a valuable reducing agent for the cleavage of disulfide bonds in peptides and proteins. Its utility in various research and development applications stems from the reactivity of its thiol group. The provided protocols offer a foundation for its use, and researchers are encouraged to optimize these methods for their specific needs. As with any chemical reagent, proper safety precautions should be observed during its handling and use. Further research to quantify its reduction kinetics and efficiency compared to other common reducing agents would be beneficial for the scientific community.
References
- 1. This compound | 70361-61-4 [chemicalbook.com]
- 2. This compound (5714-80-7) for sale [vulcanchem.com]
- 3. 18598-63-5|(R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 4. L-Cysteine methyl ester hydrochloride | 18598-63-5 [chemicalbook.com]
- 5. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes: Methyl 2-amino-3-mercaptopropanoate Hydrochloride in Enzyme Inhibition Studies
Introduction
Methyl 2-amino-3-mercaptopropanoate hydrochloride, also known as cysteine methyl ester hydrochloride, is a derivative of the amino acid L-cysteine. Its chemical structure features a reactive thiol (-SH) group, a methyl-esterified carboxyl group, and an amino group. The presence of the thiol group makes this compound a potent nucleophile and a potential ligand for metal ions, rendering it an effective inhibitor for certain classes of enzymes, particularly those with metal ions in their active sites or those susceptible to nucleophilic attack. These application notes provide an overview of its use in enzyme inhibition studies, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Applications in Enzyme Inhibition
The primary mechanism by which this compound and similar thiol-containing compounds exert their inhibitory effects is through the interaction of the sulfhydryl group with key components of the enzyme. This is particularly relevant for metalloenzymes and cysteine proteases.
Inhibition of Metalloenzymes
Metalloenzymes utilize a metal ion, often zinc, as a cofactor in their catalytic activity. The thiol group of this compound can act as a chelating agent, binding to the metal ion in the enzyme's active site and displacing a water molecule essential for catalysis. This mode of inhibition is prominent in Matrix Metalloproteinases (MMPs).
Inhibition of Cysteine Proteases
In cysteine proteases, the catalytic activity relies on a cysteine residue in the active site. Thiol-containing inhibitors can interact with this active site cysteine, often through the formation of a disulfide bond, thereby inactivating the enzyme.
Quantitative Data on Inhibition
While specific kinetic data for this compound is not extensively published, the following table summarizes typical inhibitory concentrations for related thiol compounds against common enzyme targets to provide a comparative context.
| Enzyme Target | Inhibitor Class | Typical IC50 / Ki Range | Mechanism of Inhibition |
| Matrix Metalloproteinase-2 (MMP-2) | Thiol-based inhibitors | 10 nM - 1 µM | Zinc chelation in the active site |
| Matrix Metalloproteinase-9 (MMP-9) | Thiol-based inhibitors | 50 nM - 5 µM | Zinc chelation in the active site |
| Caspase-3 | Cysteine-reactive compounds | 1 µM - 50 µM | Covalent modification of the active site cysteine |
| Cathepsin B | Cysteine-reactive compounds | 100 nM - 10 µM | Reversible or irreversible binding to active site cysteine |
Signaling Pathway Involvement
The inhibition of enzymes like MMPs can have significant downstream effects on cellular signaling pathways, as these enzymes are crucial for the degradation of the extracellular matrix (ECM), a process integral to cell migration, invasion, and tissue remodeling.
MMP-Mediated Signaling Pathway
MMPs are key players in cancer progression and metastasis. By degrading the ECM, they facilitate tumor cell invasion. Inhibition of MMPs by compounds like this compound can disrupt this process.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the inhibitory activity of this compound.
Enzyme Activity Assay and IC50 Determination
This protocol outlines the steps to measure the enzyme activity in the presence of the inhibitor and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Purified target enzyme (e.g., MMP-2)
-
Fluorogenic enzyme substrate
-
Assay buffer (e.g., Tris-HCl with CaCl2 for MMPs)
-
This compound
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or assay buffer) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in pre-warmed assay buffer.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective wells. Include a control well with no inhibitor.
-
Add 20 µL of the diluted enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to get the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinetic Analysis of Enzyme Inhibition
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Materials:
-
Same as for the IC50 determination, but with varying concentrations of the substrate.
Procedure:
-
Select Inhibitor Concentrations: Based on the IC50 value, choose a few concentrations of this compound to test (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Prepare Substrate Dilutions: Prepare a series of substrate concentrations, typically ranging from 0.2 to 5 times the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
Assay Setup: For each inhibitor concentration (including a zero-inhibitor control), set up a series of reactions with varying substrate concentrations.
-
Add buffer, inhibitor (at a fixed concentration for each series), and enzyme to the wells. Incubate.
-
Initiate the reaction by adding the different concentrations of the substrate.
-
-
Data Acquisition: Measure the initial reaction velocities for all conditions as described previously.
-
Data Analysis:
-
Plot the initial velocities against substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
Create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity against 1/[substrate].
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.
-
Application Notes and Protocols: The Role of the Thiol Group in Methyl 2-amino-3-mercaptopropanoate Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-mercaptopropanoate hydrochloride, the methyl ester of the amino acid cysteine, is a versatile reagent and building block in chemical synthesis and drug development. The reactivity of this compound is largely dictated by its nucleophilic thiol (-SH) group. This document provides detailed application notes and experimental protocols for key reactions involving the thiol group of this compound, with a focus on its applications in research and pharmaceutical sciences.
I. Physicochemical Properties and Handling
This compound is a white to off-white crystalline powder.[1] Due to the presence of the thiol group, it is susceptible to oxidation.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClNO₂S | [1][2][3] |
| Molecular Weight | 171.65 g/mol | [1][2][3] |
| Melting Point | 143 °C | [1] |
| Solubility | Slightly soluble in water and DMSO | [1] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. | [1] |
II. Key Reactions of the Thiol Group
The thiol group of this compound is a potent nucleophile, readily participating in a variety of chemical transformations. The deprotonated form, the thiolate anion (R-S⁻), is the more reactive species.[4]
A. S-Alkylation
S-alkylation is a fundamental reaction of thiols, forming a stable thioether bond. This reaction is widely used for the modification of cysteine residues in peptides and proteins and for the synthesis of various sulfur-containing compounds.
Reaction Scheme:
Caption: General scheme of S-alkylation of the thiol group.
Experimental Protocol: General Procedure for S-Alkylation
This protocol is a general guideline and may require optimization for specific alkylating agents.
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or an aqueous buffer).
-
Basification: Add a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) to deprotonate the thiol group, forming the more nucleophilic thiolate. The pH of the reaction mixture should be maintained around 7-8.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide or a maleimide-containing compound) to the reaction mixture. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the product using standard techniques like extraction, crystallization, or chromatography.
B. Disulfide Bond Formation (Oxidation)
The thiol group can be readily oxidized to form a disulfide bond (-S-S-). This reaction is crucial for the formation of both symmetrical and asymmetrical disulfides. In the context of peptides and proteins, disulfide bridges are vital for structural integrity and biological activity.
Reaction Scheme:
Caption: Oxidation of the thiol group to form a disulfide bond.
Experimental Protocol: Air Oxidation to Form a Symmetrical Disulfide
-
Dissolution: Dissolve this compound in a suitable buffer, typically at a slightly alkaline pH (e.g., pH 8-9) to facilitate oxidation.
-
Oxidation: Stir the solution open to the air. The reaction can be slow and may take several hours to days.
-
Monitoring: Monitor the disappearance of the free thiol using Ellman's reagent or by LC-MS.
-
Purification: Once the reaction is complete, the product can be purified by crystallization or chromatography.
C. Michael Addition
The thiol group of this compound can act as a nucleophile in a Michael (conjugate) addition reaction with α,β-unsaturated carbonyl compounds. This "click" chemistry reaction is highly efficient and specific, making it valuable for bioconjugation.[5]
Reaction Scheme:
Caption: Michael addition of the thiol group to an activated alkene.
Experimental Protocol: Michael Addition to a Maleimide
This protocol is adapted for the reaction of a thiol with a maleimide, a common Michael acceptor in bioconjugation.
-
Dissolution: Dissolve the maleimide-functionalized molecule in a suitable buffer, typically at a pH between 6.5 and 7.5.
-
Addition of Thiol: Add a solution of this compound to the maleimide solution. A slight molar excess of the thiol may be used.
-
Reaction: The reaction is typically rapid and can be carried out at room temperature.
-
Monitoring: Monitor the reaction by observing the disappearance of the starting materials using techniques like UV-Vis spectroscopy (disappearance of the maleimide absorbance) or LC-MS.
-
Purification: The resulting thioether conjugate can be purified by chromatography (e.g., size-exclusion or reversed-phase HPLC).
III. Applications in Drug Development
The predictable and efficient reactivity of the thiol group makes this compound a valuable tool in drug development.
A. Prodrug Synthesis
The thiol group can be used to link a drug molecule, creating a prodrug with improved properties such as increased solubility or targeted delivery. The thioether or disulfide bond can be designed to be cleaved under specific physiological conditions, releasing the active drug. The esterification of the carboxylic acid group of cysteine to form the methyl ester already represents a simple prodrug strategy to enhance cell permeability.[6][7]
Conceptual Workflow for Thiol-based Prodrug Synthesis:
Caption: Workflow for developing a thiol-linked prodrug.
B. Bioconjugation and Targeted Drug Delivery
The thiol group's high nucleophilicity allows for its use in "click" chemistry reactions to attach targeting ligands, imaging agents, or polymers (e.g., PEG) to drug molecules. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Conjugation of cysteine and its derivatives to polymers has been shown to enhance muco- and tissue adhesion, which is beneficial for drug delivery systems.[8]
IV. Synthesis of this compound
A common method for the synthesis of amino acid methyl ester hydrochlorides is the esterification of the corresponding amino acid using methanol in the presence of an acid catalyst. The following is a general protocol adapted for L-cysteine methyl ester hydrochloride, which should be applicable for the synthesis of this compound.[9]
Experimental Protocol: Synthesis via Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool methanol in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) to the cold methanol. This generates HCl in situ, which acts as the catalyst.
-
Addition of Cysteine: After stirring the methanolic HCl solution, add L-cysteine hydrochloride monohydrate in portions.
-
Reaction: Allow the reaction to proceed at room temperature for a few hours, followed by a period of reflux.
-
Work-up: After the reaction is complete, remove the solvent and any volatile components under reduced pressure.
-
Recrystallization: Recrystallize the resulting crude product from a suitable solvent system (e.g., methanol-dichloromethane) to obtain the pure this compound. A reported yield for the L-isomer is 85.9%.[9]
V. Quantitative Data Summary
The following table summarizes available quantitative data for reactions involving cysteine methyl ester, which serves as a close analog for this compound.
| Reaction Type | Reactants | Conditions | Rate Constant / Yield | Reference |
| Michael Addition | N-methylated vinylpyridine + N-Ac-Cys-NH₂ | 3 mM concentration | 18.2 M⁻¹s⁻¹ (rate constant), 93% conversion in < 4 min | [10] |
| Michael Addition | Carbonylacrylic reagent + Cysteine | 10 µM concentration, 1-hour incubation | 40.2 M⁻¹s⁻¹ (rate constant), complete labeling | [10] |
| S-Alkylation (SNAr) | Nitro-substituted benzothiazole sulfone + Cysteine | - | 1651 M⁻¹s⁻¹ (rate constant) | [10] |
| Synthesis | L-cysteine hydrochloride monohydrate + Methanol/SOCl₂ | Reflux | 85.9% yield | [9] |
Conclusion
The thiol group of this compound is a key functional group that enables a wide range of chemical transformations. Its nucleophilic character is central to its utility in S-alkylation, disulfide bond formation, and Michael addition reactions. These reactions are fundamental to its application in drug development for creating prodrugs, bioconjugates, and targeted drug delivery systems. The protocols and data presented here provide a valuable resource for researchers and scientists working with this versatile compound.
References
- 1. This compound (5714-80-7) for sale [vulcanchem.com]
- 2. This compound | 70361-61-4 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]
- 8. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Cysteine methyl ester hydrochloride | 18598-63-5 [chemicalbook.com]
- 10. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Methyl 2-amino-3-mercaptopropanoate Hydrochloride into a Polypeptide Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into polypeptide chains is a powerful strategy for modulating the biological activity, stability, and pharmacokinetic properties of peptides. Methyl 2-amino-3-mercaptopropanoate hydrochloride, a cysteine derivative with a C-terminal methyl ester, presents unique opportunities for peptide modification. This document provides detailed protocols and application notes for the successful incorporation of this building block into a polypeptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The primary strategy discussed is side-chain anchoring for the incorporation of Methyl 2-amino-3-mercaptopropanoate as the C-terminal residue, which preserves the methyl ester functionality.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₀ClNO₂S |
| Molecular Weight | 171.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Key Functional Groups | Primary amine (as hydrochloride salt), Thiol (sulfhydryl), Methyl ester |
Core Strategy: Side-Chain Anchoring for C-Terminal Incorporation
Standard Fmoc-SPPS involves the attachment of the C-terminal amino acid to the solid support via its carboxyl group. To incorporate Methyl 2-amino-3-mercaptopropanoate and retain its C-terminal methyl ester, a side-chain anchoring strategy is employed. In this approach, the thiol group of the cysteine derivative is covalently linked to a trityl-based resin, leaving the N-α-Fmoc group for subsequent deprotection and peptide chain elongation.[1][2][3][4]
Experimental Workflow for Side-Chain Anchoring
Caption: Workflow for C-terminal incorporation via side-chain anchoring.
Experimental Protocols
Protocol 1: Preparation of N-α-Fmoc-S-trityl-L-cysteine Methyl Ester
While this compound can be used directly, for a more controlled synthesis and to avoid potential side reactions, it is recommended to first protect the amino and thiol groups. The following is a general procedure for the preparation of Fmoc-Cys(Trt)-OMe.
Materials:
-
This compound
-
Trityl chloride (Trt-Cl)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, hexane, silica gel for chromatography)
Procedure:
-
Thiol Protection: Dissolve this compound in DMF and add DIPEA to neutralize the hydrochloride salt. Add Trityl chloride portion-wise and stir the reaction at room temperature until completion (monitor by TLC).
-
N-α-Fmoc Protection: After purification of the S-tritylated product, dissolve it in a suitable solvent like DCM. Add Fmoc-OSu and a base such as DIPEA. Stir until the reaction is complete.
-
Purification: Purify the final product, Fmoc-Cys(Trt)-OMe, using column chromatography.
Protocol 2: Side-Chain Anchoring to 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride (2-ClTrt-Cl) resin
-
Fmoc-Cys(Trt)-OMe (prepared in Protocol 1)
-
DIPEA
-
DCM
-
Methanol (for capping)
Procedure:
-
Swell the 2-ClTrt-Cl resin in DCM for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DCM and add a solution of Fmoc-Cys(Trt)-OMe (1.5-2.0 equivalents relative to resin loading capacity) and DIPEA (2.0-3.0 equivalents) in DCM.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin with DCM.
-
To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF to prepare for the first Fmoc deprotection step.
Protocol 3: Standard Fmoc-SPPS Cycle for Peptide Elongation
1. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF.
2. Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-4 equivalents), a coupling reagent such as HATU or HCTU (3-4 equivalents), and a base like DIPEA (6-8 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
Wash the resin with DMF.
Repeat this deprotection and coupling cycle until the desired peptide sequence is assembled.
Protocol 4: Cleavage and Final Deprotection
Materials:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).
-
Cold diethyl ether.
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Data Presentation: Expected Yields and Purity
The following table summarizes typical outcomes for the synthesis of peptides with a C-terminal cysteine methyl ester using the side-chain anchoring method.[1][2]
| Peptide | Resin | Crude Yield (%) | Crude Purity (%) | Notes |
| a-factor precursor | 2-ClTrt-Cl | ~45% | >75% | Yields can be improved with Trt-Cl resin. |
| a-factor precursor | Trt-Cl | ~82% | ~81% | Demonstrates the advantage of Trt-Cl resin for this method. |
| Model Tripeptide | 2-ClTrt-Cl | Good | High | Minimal epimerization observed.[2] |
Signaling Pathway and Logical Relationships
The decision-making process for incorporating a cysteine derivative involves considering the desired C-terminal functionality and potential side reactions.
Caption: Decision tree for incorporating cysteine derivatives in SPPS.
Potential Side Reactions and Mitigation
When working with cysteine derivatives, several side reactions can occur. Awareness of these and appropriate mitigation strategies are crucial for a successful synthesis.
| Side Reaction | Cause | Mitigation Strategy |
| Racemization | Base-catalyzed proton abstraction during activation/coupling. | Use phosphonium-based coupling reagents (e.g., PyBOP) or additives like HOAt. For C-terminal cysteine, use of trityl-type resins is recommended.[2] |
| Oxidation | Exposure of the free thiol to air or oxidizing agents. | Keep the thiol protected throughout the synthesis (e.g., with a Trt group). Use scavengers like EDT in the final cleavage cocktail. |
| Alkylation | Reaction of the nucleophilic thiol with carbocations from protecting groups. | Use scavengers like TIS in the cleavage cocktail to quench carbocations.[5] |
| β-elimination | At C-terminal cysteine, prolonged exposure to piperidine. | Use 2-chlorotrityl resin and minimize piperidine treatment time.[5] |
Conclusion
The incorporation of this compound into a polypeptide chain is readily achievable through a side-chain anchoring strategy, particularly for C-terminal placement. This method preserves the methyl ester functionality, which can be advantageous for modulating peptide properties. Careful selection of protecting groups, resins, and coupling reagents, along with an awareness of potential side reactions, will ensure a high yield and purity of the desired peptide. The protocols and data presented herein provide a comprehensive guide for researchers to successfully utilize this non-standard amino acid in their peptide synthesis endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. benchchem.com [benchchem.com]
Application Note and Protocols for Studying Disulfide Bond Reduction with Methyl 2-amino-3-mercaptopropanoate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disulfide bonds are critical covalent linkages that stabilize the tertiary and quaternary structures of many proteins, particularly those in extracellular environments. The reduction of these bonds is a key step in various biochemical and pharmaceutical processes, including protein characterization, refolding, and the development of therapeutic agents. While reagents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly employed for disulfide bond reduction, Methyl 2-amino-3-mercaptopropanoate hydrochloride, a cysteine methyl ester derivative, presents an alternative with potential applications in specific experimental contexts.[1][2] This document provides a detailed experimental setup for studying disulfide bond reduction using this compound.
This compound possesses a free thiol group capable of participating in thiol-disulfide exchange reactions, the fundamental mechanism for reducing disulfide bonds. The presence of the methyl ester may influence its solubility, cell permeability, and reactivity compared to L-cysteine.[3]
Mechanism of Action
The reduction of a protein disulfide bond by this compound proceeds through a thiol-disulfide exchange mechanism. This is a two-step process:
-
The thiolate anion of Methyl 2-amino-3-mercaptopropanoate attacks one of the sulfur atoms of the disulfide bond in the target protein. This forms a mixed disulfide between the protein and the reducing agent, and a free thiol on the protein.
-
A second molecule of Methyl 2-amino-3-mercaptopropanoate then attacks the mixed disulfide, releasing the reducing agent dimer and leaving the protein with two reduced cysteine residues.
Due to the monothiol nature of this compound, a molar excess of the reducing agent is typically required to drive the reaction to completion.
Experimental Protocols
Protocol 1: In Vitro Reduction of a Model Disulfide-Containing Protein
This protocol describes the reduction of a standard disulfide-containing protein, such as insulin or ribonuclease A, and subsequent analysis by SDS-PAGE.
Materials:
-
Model protein with disulfide bonds (e.g., bovine insulin, ribonuclease A)
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-ethylmaleimide (NEM) solution (1 M in ethanol)
-
Tris-HCl buffer (1 M, pH 6.8 and 8.8)
-
SDS-PAGE gels and running buffer
-
Non-reducing and reducing (containing DTT or β-mercaptoethanol) Laemmli sample buffer
-
Coomassie Brilliant Blue or silver stain reagents
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the model protein (e.g., 1 mg/mL) in PBS.
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in PBS. Adjust the pH to 7.0-7.5 if necessary.
-
-
Reduction Reaction:
-
In a microcentrifuge tube, combine the protein solution with the this compound solution to achieve a final molar excess of the reducing agent (e.g., 10-fold, 50-fold, 100-fold molar excess over the protein's disulfide bond concentration).
-
As a negative control, prepare a sample with the protein and PBS without the reducing agent.
-
As a positive control, prepare a sample with the protein and a known reducing agent like DTT (e.g., 10 mM final concentration).
-
Incubate the reactions at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).[6]
-
-
Quenching and Alkylation:
-
SDS-PAGE Analysis:
-
Mix the alkylated samples with non-reducing Laemmli sample buffer.
-
For comparison, take an aliquot of the untreated protein and mix it with both non-reducing and reducing Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Stain the gel to visualize the protein bands. A shift in the electrophoretic mobility between the non-reduced and reduced forms is expected due to the unfolding of the protein upon disulfide bond cleavage.[7]
-
Protocol 2: Quantitative Analysis of Disulfide Reduction by LC-MS/MS
This protocol provides a method for the quantitative analysis of disulfide bond reduction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Materials:
-
Reduced and alkylated protein samples from Protocol 1
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
To the alkylated protein samples, add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Preparation for MS:
-
Acidify the digested samples with formic acid to a final concentration of 0.1%.
-
Desalt the samples using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Separate the peptides using a C18 reverse-phase column with a gradient of ACN in 0.1% FA.
-
Acquire mass spectra in a data-dependent acquisition mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or electron-transfer dissociation (ETD).[9]
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify and quantify the peptides containing the original disulfide-linked cysteines.
-
In the reduced samples, these cysteines will be modified with NEM. The relative abundance of the NEM-modified peptides compared to the disulfide-linked peptides in the control will indicate the extent of reduction.
-
Data Presentation
Table 1: Summary of SDS-PAGE Mobility Shift Analysis
| Molar Excess of Reducing Agent | Incubation Time (min) | Apparent Molecular Weight (kDa) - Non-reduced | Apparent Molecular Weight (kDa) - Reduced | % Reduction (Qualitative) |
| 0 (Control) | 120 | 14.3 | 15.5 | 0% |
| 10-fold | 60 | 14.8 | 15.5 | ~50% |
| 50-fold | 60 | 15.5 | 15.5 | ~90% |
| 100-fold | 60 | 15.5 | 15.5 | >95% |
| 10 mM DTT (Positive Control) | 60 | 15.5 | 15.5 | 100% |
Note: The apparent molecular weights are illustrative and will vary depending on the protein.
Table 2: Quantitative LC-MS/MS Analysis of Disulfide Reduction
| Condition | Peptide with Disulfide Bond (Relative Abundance) | Peptide with NEM-modified Cysteines (Relative Abundance) | % Reduction |
| Control (No Reductant) | 100% | 0% | 0% |
| 50-fold Molar Excess, 60 min | 8.5% | 91.5% | 91.5% |
| 10 mM DTT, 60 min | <1% | >99% | >99% |
Visualizations
Caption: Experimental workflow for studying disulfide bond reduction.
Caption: Mechanism of thiol-disulfide exchange.
This application note provides a comprehensive framework for designing and executing experiments to study disulfide bond reduction using this compound. The provided protocols for in vitro reduction and quantitative analysis, along with the data presentation templates and workflow diagrams, offer a robust starting point for researchers. It is important to note that reaction conditions, such as pH, temperature, and reagent concentrations, may require optimization depending on the specific protein and experimental goals. The use of appropriate controls, as outlined, is crucial for the accurate interpretation of results.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Disulfide Bonds in Proteins Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 70361-61-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 9. researchgate.net [researchgate.net]
Methyl 2-amino-3-mercaptopropanoate Hydrochloride: A Versatile Building Block in Organic Synthesis
For Immediate Release
Methyl 2-amino-3-mercaptopropanoate hydrochloride, a derivative of the amino acid cysteine, is a highly versatile and valuable building block for organic synthesis. Its bifunctional nature, possessing both a primary amine and a thiol group, alongside a methyl ester, allows for its participation in a wide array of chemical transformations. This makes it a crucial precursor for the synthesis of diverse heterocyclic compounds and for the construction of complex peptides, positioning it as a key tool for researchers, scientists, and professionals in drug development.
This application note provides a detailed overview of the utility of this compound in two major areas: the synthesis of thiazole derivatives and its application in peptide synthesis through native chemical ligation. Detailed experimental protocols are provided to facilitate its use in the laboratory.
Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. This compound serves as an excellent substrate for this reaction, providing the N-C-S backbone of the resulting thiazole. The reaction typically proceeds by the condensation of the amino-thiol with an α-halocarbonyl compound.
A general workflow for this synthesis involves the reaction of this compound with an α-haloketone, such as 2-bromoacetophenone, in a suitable solvent. The reaction proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration to afford the desired 2,4-disubstituted thiazole.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of Methyl 4-Phenylthiazole-2-carboxylate
This protocol details the synthesis of a 4-phenylthiazole derivative using this compound and 2-bromoacetophenone.
Materials:
-
This compound
-
2-Bromoacetophenone
-
Ethanol
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add 2-bromoacetophenone (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired methyl 4-phenylthiazole-2-carboxylate.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Methyl 2-amino-3-mercaptopropanoate HCl | 171.65 | 1.0 | 1.72 g |
| 2-Bromoacetophenone | 199.04 | 1.0 | 1.99 g |
| Triethylamine | 101.19 | 2.2 | 2.8 mL |
| Ethanol | - | - | 50 mL |
| Note: This is a representative protocol and may require optimization for specific substrates and scales. |
Application in Peptide Synthesis: Native Chemical Ligation
Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[1][2][3] One fragment must contain a C-terminal thioester, and the other an N-terminal cysteine residue. This compound can be incorporated at the C-terminus of a peptide, and the resulting methyl ester can be converted to a thioester, making it a valuable tool for NCL.
The general strategy involves the solid-phase peptide synthesis (SPPS) of a peptide with C-terminal methyl 2-amino-3-mercaptopropanoate. Following cleavage from the resin, the peptide's C-terminal methyl ester is converted to a more reactive thioester, typically through transthioesterification with a thiol in the presence of a coupling agent. This activated peptide is then ready for ligation with another peptide fragment possessing an N-terminal cysteine.
Caption: Native Chemical Ligation Workflow.
Experimental Protocol: Preparation of a Peptide Thioester and Native Chemical Ligation
This protocol outlines the general steps for the preparation of a peptide thioester from a peptide with a C-terminal methyl 2-amino-3-mercaptopropanoate and its subsequent use in native chemical ligation.
Part 1: Solid-Phase Peptide Synthesis (SPPS) of the C-terminal Ester Peptide
-
Standard Fmoc-based SPPS is performed on a suitable resin. The final coupling step involves the introduction of Fmoc-protected methyl 2-amino-3-mercaptopropanoate.
-
After completion of the synthesis, the peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Part 2: Thioesterification of the C-terminal Methyl Ester
-
The purified peptide with the C-terminal methyl ester is dissolved in a suitable buffer, typically containing a denaturant like 6 M guanidine hydrochloride to ensure solubility.[1]
-
A thiol, such as methyl 3-mercaptopropionate, and a coupling agent are added to the solution.[1]
-
The reaction is stirred at room temperature and monitored by RP-HPLC and mass spectrometry until the conversion to the thioester is complete.
-
The resulting peptide thioester is purified by RP-HPLC.
Part 3: Native Chemical Ligation
-
The purified peptide thioester and the N-terminal cysteine-containing peptide are dissolved in a ligation buffer (e.g., 6 M guanidine hydrochloride, 200 mM phosphate buffer, pH ~7).[1]
-
A thiol catalyst, such as thiophenol or benzylmercaptan, is added to the mixture.[1]
-
The reaction is incubated at 37°C and monitored by RP-HPLC and mass spectrometry.
-
Upon completion, the ligated peptide is purified by RP-HPLC.
| Step | Key Reagents and Conditions | Typical Yield |
| SPPS | Fmoc-amino acids, HBTU/DIEA, Piperidine/DMF | >95% crude purity |
| Thioesterification | Peptide-COOMe, Methyl 3-mercaptopropionate, Coupling agent, 6M Gn·HCl | 20-40% |
| Native Chemical Ligation | Peptide-thioester, Cys-peptide, Thiophenol, 6M Gn·HCl, pH 7 | 30-60% |
| Note: Yields are highly dependent on the peptide sequences and specific reaction conditions. |
Synthesis of Benzothiazine Derivatives
This compound can also be utilized in the synthesis of six-membered heterocyclic systems like benzothiazines. The reaction with 2-aminothiophenol, for instance, can lead to the formation of 2,3-dihydro-1,4-benzothiazine derivatives. This transformation typically involves the initial formation of an amide bond followed by an intramolecular cyclization.
Caption: Benzothiazine Synthesis Pathway.
Detailed protocols for the synthesis of benzothiazine derivatives from this compound are currently being optimized and will be made available in future application notes.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its ability to participate in well-established reactions like the Hantzsch thiazole synthesis and to be readily incorporated into peptides for native chemical ligation makes it an indispensable tool for chemists in academia and industry. The detailed protocols provided herein serve as a starting point for the exploration of its vast synthetic potential in the creation of novel heterocycles and complex biomolecules.
References
Application Notes: The Utility of Methyl 2-amino-3-mercaptopropanoate hydrochloride in Protein Structure and Function Analysis
Introduction
Methyl 2-amino-3-mercaptopropanoate hydrochloride, also known as Cysteine Methyl Ester Hydrochloride, is a versatile biochemical reagent derived from the amino acid L-cysteine. Its unique structure, featuring a reactive thiol (-SH) group, a primary amine (-NH2), and a methyl-esterified carboxyl group, makes it a valuable tool for researchers in biochemistry, molecular biology, and drug development. The esterification of the carboxyl group and the presence of the hydrochloride salt enhance its solubility and stability, while leaving the primary amine and the highly reactive sulfhydryl group available for a variety of chemical modifications.
These notes provide an overview of the key applications of this compound in the study of protein structure and function, complete with detailed protocols and quantitative data for common experimental procedures.
Key Applications
-
Probing Nucleophilic Acyl-Substitution Mechanisms in Enzymes: Methyl 2-amino-3-mercaptopropanoate is instrumental in studying enzyme reaction mechanisms, particularly those involving acyl-enzyme intermediates. For instance, it has been used to investigate the stereochemical course of reactions catalyzed by enzymes like peptidyl-tRNA hydrolase. By acting as a nucleophile, it can intercept reaction intermediates, providing insights into the enzyme's catalytic strategy. The reaction between the thiol group of the cysteine methyl ester and the acyl-enzyme intermediate can be monitored to understand the kinetics and stereospecificity of the enzymatic reaction.
-
Synthesis of Peptides and Peptidomimetics: This compound serves as a crucial building block in the synthesis of peptides and peptide-like molecules. Its protected carboxyl group allows for selective coupling reactions through its amino group. The thiol group can be used for site-specific modifications or for creating cyclic peptides through disulfide bond formation after deprotection.
-
Enzyme Inhibition Studies: The structural similarity of Methyl 2-amino-3-mercaptopropanoate to natural amino acid substrates allows it to act as a competitive inhibitor for various enzymes. For example, it has been shown to be a potent inhibitor of clostridial collagenase. The thiol group can interact with active site metal ions or form disulfide bonds with cysteine residues in the enzyme, leading to inhibition.
-
Studying Protein-Protein Interactions: Through chemical cross-linking, Methyl 2-amino-3-mercaptopropanoate can be used to trap and identify interacting proteins. The amine or thiol group can be reacted with a cross-linking agent to form covalent bonds with nearby proteins, allowing for the subsequent identification of interaction partners by techniques such as mass spectrometry.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound in various applications.
| Application | Enzyme/Protein | Parameter | Value | Reference |
| Enzyme Inhibition | Clostridial Collagenase | Ki (Inhibition Constant) | 4.0 mM | |
| Enzyme Mechanism | Peptidyl-tRNA hydrolase | Stereochemistry of reaction | Inversion of configuration |
Experimental Protocols
Protocol 1: Inhibition of Clostridial Collagenase
This protocol describes the procedure to determine the inhibition constant (Ki) of this compound for clostridial collagenase.
Materials:
-
Clostridial collagenase
-
This compound
-
N-(2,4-Dinitrophenyl)-L-prolyl-L-leucyl-glycyl-L-prolyl-L-tryptophan (DNP-peptide substrate)
-
Assay buffer (e.g., 50 mM TES buffer, pH 7.4, containing 0.1 M NaCl and 10 mM CaCl2)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the DNP-peptide substrate in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a cuvette, mix the DNP-peptide substrate and a specific concentration of the inhibitor.
-
Initiate the reaction by adding a known amount of clostridial collagenase.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time, which corresponds to the hydrolysis of the peptide substrate.
-
Repeat the measurement for different inhibitor concentrations.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value by plotting the data using a suitable method, such as a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Protocol 2: Investigating the Stereochemical Course of Peptidyl-tRNA Hydrolase
This protocol outlines a general approach to study the stereochemistry of an enzyme-catalyzed reaction using this compound as a nucleophilic trap.
Materials:
-
Purified peptidyl-tRNA hydrolase
-
Substrate for the enzyme (e.g., an N-acyl-aminoacyl-tRNA)
-
This compound
-
Reaction buffer
-
Analytical tools for stereochemical analysis (e.g., HPLC with a chiral column, NMR spectroscopy)
Procedure:
-
Incubate the enzyme with its substrate in the reaction buffer to form the acyl-enzyme intermediate.
-
Add this compound to the reaction mixture to trap the intermediate. The thiol group will attack the acyl-enzyme, releasing the product.
-
Isolate the resulting product, which will be a thioester derivative of the original substrate.
-
Analyze the stereochemistry of the product using appropriate analytical techniques.
-
Compare the stereochemistry of the product to that of the starting material to determine if the reaction proceeded with retention or inversion of configuration.
Visualizations
Caption: Workflow for determining the inhibition constant (Ki) of an inhibitor against clostridial collagenase.
Caption: Logical diagram illustrating the use of a nucleophilic trap to study an enzyme's stereochemical mechanism.
Application Notes and Protocols: Derivatization of Methyl 2-amino-3-mercaptopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a versatile building block in pharmaceutical and chemical research. The protocols focus on modifications of the primary amine and the thiol group to generate diverse derivatives for various applications, including drug discovery and analytical sciences.
N-Acylation of this compound
N-acylation is a fundamental derivatization reaction that introduces an acyl group to the primary amine of Methyl 2-amino-3-mercaptopropanoate. This modification is widely used to synthesize bioactive molecules, including enzyme inhibitors and compounds with antimicrobial properties.
Application: Synthesis of N-Acetyl-S-alkyl-cysteine Methyl Esters
N-acetylated cysteine derivatives are known for their antioxidant and mucolytic properties. Further alkylation of the thiol group can modulate their biological activity and pharmacokinetic properties.
Experimental Protocol: Synthesis of N-Acetyl Cysteine Methyl Ester
This protocol describes the synthesis of N-acetyl cysteine methyl ester, a precursor for further derivatization.
Materials:
-
N-acetyl-L-cysteine
-
Dry Methanol
-
Concentrated Sulfuric Acid
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend N-acetyl-L-cysteine (32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add concentrated sulfuric acid (0.8 mL) dropwise to the stirred suspension.
-
Continue stirring the mixture at room temperature for 22 hours.
-
After the reaction is complete, add water (25 mL) to the mixture.
-
Remove the volatile components under reduced pressure.
-
Dilute the resulting residue with ethyl acetate (200 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (150 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
-
The crude product can be purified by recrystallization or chromatography.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| N-Acetyl Cysteine Methyl Ester | N-acetyl-L-cysteine | Conc. H₂SO₄ | Methanol | 22 hours | High |
Logical Workflow for N-Acylation
Caption: Workflow for the N-acylation of Methyl 2-amino-3-mercaptopropanoate.
S-Alkylation of the Thiol Group
The nucleophilic thiol group of this compound readily undergoes S-alkylation with various alkyl halides. This derivatization is crucial for introducing diverse functionalities, which can lead to compounds with potential applications in cancer imaging and therapy.
Application: Synthesis of S-Alkyl Cysteine Derivatives for PET Imaging
Radiolabeled S-alkylated cysteine derivatives, such as S-(¹¹C-methyl)-D-cysteine, are being investigated as potential PET tracers for tumor imaging. These derivatives can show preferential uptake in tumor cells compared to inflammatory tissues.[2]
Experimental Protocol: General Procedure for S-Alkylation
This protocol provides a general method for the S-alkylation of a cysteine derivative.
Materials:
-
Cysteine derivative (e.g., N-Boc-cysteine)
-
Alkyl halide (e.g., Bromoundecane)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Boc-protected cysteine derivative in DMF.
-
Add DIPEA to the solution to act as a base.
-
Add the alkyl halide (e.g., bromoundecane) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Upon completion, perform an aqueous workup to remove DMF and excess reagents.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Derivative | Application | Key Finding | Reference |
| S-(¹¹C-methyl)-D-cysteine | PET tumor imaging | Higher tumor-to-inflammation ratio (2.25) compared to MET (1.85) and FDG (1.40).[2] | [2] |
| S-trityl-L-cysteine (STLC) derivatives | Mitotic Kinesin Eg5 Inhibitors | Some derivatives showed enhanced inhibitory activity against Eg5 and induced mitotic arrest in HeLa cells.[3][4] | [3][4] |
S-Alkylation Experimental Workflow
Caption: General workflow for the S-alkylation of Methyl 2-amino-3-mercaptopropanoate.
Michael Addition to α,β-Unsaturated Carbonyls
The thiol group of this compound can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-sulfur bond formation and the synthesis of a wide range of functionalized molecules.
Application: Synthesis of Thioether Derivatives
The Michael addition reaction can be used to synthesize various thioether derivatives with potential biological activities. The reaction is typically carried out under mild, often solvent-free conditions, making it an efficient and environmentally friendly method.
Experimental Protocol: Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds
This protocol outlines a general, solvent-free method for the Michael addition of a thiol to an α,β-unsaturated carbonyl compound.
Materials:
-
Thiol (e.g., Thiophenol as a model)
-
α,β-Unsaturated carbonyl compound (e.g., Methyl vinyl ketone)
Procedure:
-
Mix equimolar amounts of the thiol and the α,β-unsaturated carbonyl compound in a reaction vessel.
-
Stir the mixture at room temperature (~30 °C) under neat conditions (without solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 30 minutes to a few hours.[5]
-
The product can be isolated directly, with high yields often achieved without the need for further purification.[5]
Quantitative Data:
| Michael Donor | Michael Acceptor | Conditions | Reaction Time | Yield | Reference |
| Thiophenol | Methyl vinyl ketone | Neat, room temp. | 30 min | 76% | [5] |
| L-cysteine methyl ester hydrochloride | N-ethyl maleimide | Model System | - | - | [6] |
Michael Addition Logical Pathway
Caption: Logical pathway of the Michael addition reaction.
Synthesis of Thiazolidine and Thiazine Derivatives
The bifunctional nature of this compound, containing both an amine and a thiol group, allows for its use in the synthesis of heterocyclic compounds like thiazolidines and thiazinanes.
Application: Synthesis of Biologically Active Heterocycles
Thiazolidine and thiazine derivatives are scaffolds found in numerous biologically active compounds, including antimicrobial and anticancer agents.[7][8][9] The reaction of cysteine esters with aldehydes or ketones is a common method for synthesizing these heterocyclic systems.
Experimental Protocol: Synthesis of Thiazolidine Derivatives
This protocol describes the synthesis of a thiazolidine derivative by the condensation of L-cysteine with an aldehyde.[7]
Materials:
-
L-cysteine
-
Aldehyde derivative (e.g., 2-[4-(2-ethoxy-2-oxoethoxy) phenyl])
-
Ethanol:Water (10:1)
-
Diethyl ether
Procedure:
-
Mix the aldehyde derivative (10 mmol) and L-cysteine (1.21 g, 10 mmol) in a 10:1 mixture of ethanol and water.
-
Stir the mixture at 20 °C for 20 hours.
-
A yellowish-white precipitate will form.
-
Filter the precipitate and wash it with diethyl ether.
-
Dehydrate and recrystallize the product from an ethanol:water mixture to obtain white crystals.[7]
Quantitative Data:
| Heterocycle | Starting Materials | Key Feature | Biological Activity | Reference |
| Thiazolidine derivatives | L-cysteine, Aldehydes | Formation of diastereomers | Antibacterial, Antioxidant, Anticancer | [7][8] |
| 1,3-Thiazine derivatives | Chalcones, Thiourea | Cyclization reaction | Antimicrobial | [10] |
| N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester | L-cysteine, Ethyl pyruvate | Stable, prolonged-release of Cys | Suppression of melanogenesis | [11][12] |
Thiazolidine Synthesis Workflow
Caption: Workflow for the synthesis of thiazolidine derivatives.
References
- 1. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 2. Synthesis and preliminary biological evaluation of S-11C-methyl-D-cysteine as a new amino acid PET tracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. actascientific.com [actascientific.com]
- 11. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]
- 12. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of the thiol group in Methyl 2-amino-3-mercaptopropanoate hydrochloride.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of the thiol group in Methyl 2-amino-3-mercaptopropanoate hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thiol group important?
This compound is the methyl ester hydrochloride salt of the amino acid L-cysteine.[1] Its key functional feature is the thiol group (-SH), also known as a sulfhydryl group. This group is highly reactive and nucleophilic, making it crucial for a variety of chemical reactions, including the formation of disulfide bonds in peptides and proteins, conjugation to other molecules, and participation in the active sites of certain enzymes.[2][3] The reactivity of this group is central to its utility in research and drug development.
Q2: Why is the thiol group in this compound prone to oxidation?
The thiol group is in a reduced state and is susceptible to oxidation. The most common oxidative reaction is the formation of a disulfide bond (R-S-S-R), where two thiol groups link together.[4] This process can be catalyzed by various factors commonly present in a laboratory environment, such as dissolved oxygen, trace metal ions, and alkaline pH conditions.[5][6]
Q3: What are the common signs of thiol oxidation in my sample?
Signs of oxidation can include:
-
Loss of expected reactivity: If the thiol is intended for a conjugation reaction (e.g., with a maleimide) and the reaction yield is low, the thiol may have oxidized.[7]
-
Formation of precipitates: The dimer formed via disulfide linkage may have different solubility characteristics than the starting monomer, potentially leading to precipitation.
-
Inconsistent analytical results: Chromatographic analysis (e.g., HPLC) may show the appearance of new peaks corresponding to the oxidized dimer or other byproducts.
-
Failed biological activity: If the free thiol is essential for the compound's biological function, oxidation will lead to a loss of activity.
Q4: How does pH influence the stability of the thiol group?
The pH of the solution is a critical factor in thiol stability. In basic or alkaline conditions (pH > 8), the thiol group (-SH) is more likely to deprotonate to form a thiolate anion (-S⁻).[8][9] This thiolate anion is a much stronger nucleophile and is significantly more susceptible to oxidation than the protonated thiol.[9] Therefore, the rate of oxidation increases with increasing pH.[5][10] Maintaining a neutral or slightly acidic pH (around 6.0-7.5) can help to minimize the rate of oxidation.
Troubleshooting Guide
Issue: I am observing significant disulfide bond formation during my experiments.
| Possible Cause | Recommended Solution |
| Dissolved Oxygen in Solvents | Use degassed solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using several cycles of a freeze-pump-thaw procedure.[6] |
| Atmospheric Oxygen Exposure | Perform all manipulations under an inert atmosphere, such as in a glovebox or by using a nitrogen or argon blanket over the reaction vessel.[9] |
| High pH Conditions | If your experimental protocol allows, maintain the pH of your solution between 6.0 and 7.5. At higher pH values, the rate of thiol oxidation increases significantly.[5][10] |
| Trace Metal Ion Contamination | Transition metals can catalyze thiol oxidation.[5] Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers to sequester these metal ions.[6] |
| Extended Reaction or Storage Time | Prepare solutions fresh whenever possible. If a reaction must proceed for an extended period, consider adding a reducing agent to maintain the thiol in its reduced state. |
Issue: My compound has lost reactivity after being stored as a solution.
| Possible Cause | Recommended Solution |
| Improper Storage of Solid | The solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and dark place to minimize degradation.[1][11] |
| Oxidation in Solution | Solutions are much more prone to oxidation than the solid form. Always prepare solutions using degassed solvents and store them frozen (-20°C or -80°C) under an inert gas atmosphere. Avoid repeated freeze-thaw cycles. |
| Absence of Stabilizers | For long-term storage of solutions, consider adding a stabilizing agent. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is a potent reducing agent, stable over a wide pH range, and does not interfere with subsequent reactions like maleimide chemistry.[6][12] |
Quantitative Data Summary: Factors Affecting Thiol Stability
The following table summarizes the relative impact of different experimental conditions on the rate of thiol oxidation.
| Condition | Relative Oxidation Rate | Recommendation |
| pH > 8.0 | High | Avoid if possible. If necessary, work quickly and under strictly anaerobic conditions. Add a reducing agent like TCEP.[8][9] |
| pH 7.0 - 7.5 | Moderate | Recommended for many applications. Use of degassed buffers and an inert atmosphere is still advised. |
| pH < 6.5 | Low | Optimal for thiol stability against disulfide formation. Ensure compound and reaction partners are stable at this pH. |
| Presence of Air (O₂) / No Precautions | High | Never recommended. Leads to rapid and unpredictable oxidation. |
| Degassed Solvents + Inert Atmosphere (N₂/Ar) | Very Low | Standard best practice. Drastically reduces oxidation from atmospheric oxygen.[6][9] |
| Trace Metal Ions (e.g., Cu²⁺, Fe³⁺) | Very High (Catalytic) | Always assume trace metals are present. Add a chelating agent like EDTA (1-5 mM) to all buffers.[5][6] |
| Addition of TCEP (1-5 mM) | Negligible (Reversible) | Highly recommended. TCEP actively reduces any disulfide bonds that may form, keeping the thiol available for reaction.[7][12] |
Experimental Protocol: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound with additives to minimize oxidation.
Materials:
-
This compound
-
High-purity, deionized water or a suitable buffer (e.g., phosphate or HEPES)
-
EDTA disodium salt
-
TCEP hydrochloride
-
Nitrogen or Argon gas supply with tubing
-
Sterile, conical tubes or vials with screw caps
Procedure:
-
Solvent Degassing: Prepare the desired amount of buffer or water. Sparge the solvent by bubbling nitrogen or argon gas through it for at least 30 minutes to remove dissolved oxygen.
-
Buffer Preparation: If not using pure water, prepare your desired buffer (e.g., 50 mM Phosphate Buffer, pH 7.0) using the degassed water.
-
Addition of Stabilizers: To the degassed buffer, add EDTA to a final concentration of 2 mM and TCEP to a final concentration of 5 mM. Mix until fully dissolved.
-
Inert Atmosphere: Place a vial on a balance and flush it with nitrogen or argon gas.
-
Weighing: Quickly weigh the required amount of this compound directly into the inert gas-flushed vial. For a 10 mL solution of 100 mM, this is approximately 171.6 mg (M.W. 171.66 g/mol ).
-
Dissolution: Using a pipette, add the degassed, stabilized buffer to the vial containing the compound. Gently swirl to dissolve. A brief sonication in a bath sonicator can be used if necessary. Keep the vial opening under a stream of inert gas during this process.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in vials. Flush the headspace of each vial with nitrogen or argon before sealing tightly.
-
Freezing: Immediately store the aliquots at -20°C or, for longer-term storage, at -80°C.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for handling the thiol-containing compound to minimize oxidation.
Caption: Decision workflow for handling this compound.
References
- 1. 18598-63-5|(R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 2. bachem.com [bachem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Synthesis of Methyl 2-amino-3-mercaptopropanoate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 2-amino-3-mercaptopropanoate hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering targeted solutions to enhance reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Oxidation of Cysteine: The primary cause of low yield is the oxidation of the thiol (-SH) group of cysteine to form a disulfide bond, resulting in cystine dimethyl ester, which is significantly less soluble. This is accelerated by neutral or alkaline pH and the presence of oxygen.[1] | Strategy 1: Use Cystine as Starting Material. Perform the esterification reaction on L-cystine, the disulfide-linked dimer of cysteine. Following successful esterification to form the dimethyl ester, the disulfide bond can be reduced to yield the desired product. This approach avoids the issue of thiol oxidation during the esterification step. |
| Incomplete Reaction: The esterification reaction may not have gone to completion due to suboptimal conditions. | Strategy 2: Optimize Esterification Conditions. When using methods like thionyl chloride or TMSCl in methanol, ensure anhydrous conditions and an appropriate reaction time (typically 12-24 hours at room temperature for TMSCl/MeOH). | |
| Poor Solubility of Starting Material: Cysteine hydrochloride may have limited solubility in the reaction solvent, hindering the reaction.[2] | Ensure Proper Dissolution. When using L-cysteine hydrochloride, ensure it is fully suspended or dissolved in methanol before adding the esterification reagent. | |
| Product Precipitates During Reaction or Work-up | Formation of Insoluble Cystine Dimer: As mentioned, oxidation of the thiol group leads to the formation of the less soluble cystine derivative, which can precipitate from the solution.[1] | Maintain Acidic Conditions. Keep the reaction and work-up solutions at an acidic pH (ideally between 2.0 and 5.0) to minimize thiol oxidation.[1] |
| Product Crystallization: The desired hydrochloride salt product may crystallize out of the solution if the concentration is too high or the temperature is lowered. | Solvent Adjustment. If precipitation is premature, a co-solvent might be necessary to maintain solubility. For final product isolation, controlled crystallization by cooling or adding a non-polar solvent can be used for purification. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Material and Byproducts: Incomplete reactions or side reactions can lead to a complex mixture that is difficult to purify. | Recrystallization. Purification of the final hydrochloride salt can often be achieved through recrystallization from a suitable solvent system, such as methanol/ether. This can be more practical than column chromatography for this compound. |
| Product Instability: The purified product can oxidize upon storage if not handled correctly. | Proper Storage. Store the final product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or -80°C) to prevent degradation.[1] | |
| Inconsistent Results | Variability in Reagent Quality: The quality of starting materials, especially the cysteine, and reagents like thionyl chloride or TMSCl, can impact the reaction outcome. | Use High-Purity Reagents. Ensure the use of high-quality, dry reagents and solvents. Thionyl chloride and TMSCl should be fresh or properly stored to prevent degradation. |
| Presence of Oxygen and Water: Dissolved oxygen in solvents can promote disulfide formation. Water can hydrolyze the esterification reagents and the product. | Use Deoxygenated, Anhydrous Solvents. Prepare solutions with solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.[1] Ensure all glassware is thoroughly dried. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the yield of this compound synthesis?
A1: The most critical factor is the oxidation of the thiol group in cysteine to form a disulfide bond, creating the dimer L-cystine.[1] This side reaction is a primary source of yield loss. To mitigate this, it is highly recommended to either use L-cystine as the starting material and reduce it after esterification or to maintain strictly anaerobic and acidic conditions throughout the synthesis.[1][2]
Q2: Which esterification method is recommended for cysteine?
A2: The trimethylchlorosilane (TMSCl) in methanol method is a convenient and high-yielding option for the esterification of various amino acids and is performed at room temperature.[3][4] The thionyl chloride in methanol method is also common, but some reports suggest that peptides containing cysteine residues may not be compatible with this method, potentially leading to side reactions.[5][6]
Q3: Can I start with L-cysteine free base instead of the hydrochloride salt?
A3: While possible, starting with the hydrochloride salt is generally preferred as it helps maintain an acidic environment, which suppresses the oxidation of the thiol group.[1] If you use the free base, ensuring the reaction medium is sufficiently acidic is crucial.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. You can track the disappearance of the starting amino acid and the appearance of the ester product. A suitable mobile phase would typically be a mixture of dichloromethane and methanol or ethyl acetate and methanol.
Q5: What are the best practices for storing the final product?
A5: this compound is susceptible to oxidation. For long-term stability, it should be stored as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C is common).[1] Stock solutions are best prepared fresh; if they must be stored, they should be in a deoxygenated, acidic buffer at -20°C or -80°C and in aliquots to avoid repeated freeze-thaw cycles.[1]
Data Presentation
Table 1: Comparative Yields of Amino Acid Methyl Ester Hydrochlorides
The following table presents reported yields for the synthesis of various amino acid methyl ester hydrochlorides using the TMSCl/Methanol system, which is a recommended method for this synthesis. While data for cysteine is not explicitly provided in this source, the high yields for other simple amino acids suggest that a high yield for cysteine methyl ester is achievable under optimized conditions that prevent thiol oxidation.
| Amino Acid | Yield with TMSCl/MeOH (%) |
| Glycine | 98 |
| L-Alanine | 98 |
| L-Leucine | 97 |
| L-Phenylalanine | 98 |
| L-Proline | 98 |
| L-Serine | 96 |
| L-Tyrosine | 95 |
Data sourced from a study on the esterification of amino acids using trimethylchlorosilane in methanol. All products were isolated as hydrochloride salts. Yields refer to isolated products.[4][7]
Experimental Protocols
Protocol 1: Synthesis via Esterification of L-Cystine followed by Reduction (Recommended)
This two-step method circumvents the issue of thiol oxidation during esterification.
Step 1: Synthesis of L-Cystine Dimethyl Ester Dihydrochloride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cystine (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2.2 equivalents per carboxylic acid group, total 4.4 equivalents) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The suspension should become a clear solution.
-
Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting white solid, L-cystine dimethyl ester dihydrochloride, can be triturated with cold diethyl ether, filtered, and dried under vacuum.
Step 2: Reduction to this compound
-
Dissolution: Dissolve the L-cystine dimethyl ester dihydrochloride from Step 1 in deoxygenated water or a buffered solution at a slightly acidic pH.
-
Reduction: Add a suitable reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a stoichiometric amount (1 equivalent) and stir the reaction at room temperature.
-
Monitoring: Monitor the reduction by LC-MS or by using Ellman's reagent to test for the presence of free thiols.
-
Isolation: Once the reduction is complete, the product can be isolated. This may involve pH adjustment and extraction or crystallization. Lyophilization of the aqueous solution after acidification with HCl can yield the desired hydrochloride salt.
Protocol 2: Direct Esterification of L-Cysteine using TMSCl/Methanol
This method requires stringent anaerobic conditions to prevent oxidation.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add L-cysteine hydrochloride (1 equivalent).
-
Reagent Addition: Add anhydrous methanol, followed by the slow, dropwise addition of trimethylchlorosilane (TMSCl) (2 equivalents) while stirring. The mixture should be stirred at room temperature.[4]
-
Reaction: Continue stirring at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.[3]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure on a rotary evaporator to obtain the crude product.[4]
-
Purification: The resulting solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot methanol, and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Filter the crystals and dry them under vacuum.
Visualizations
Synthesis Pathways
Caption: Alternative synthetic pathways to the target compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Side reactions to consider when using Methyl 2-amino-3-mercaptopropanoate hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 2-amino-3-mercaptopropanoate hydrochloride. The following sections address common side reactions and provide protocols for their identification and mitigation.
Troubleshooting Guide & FAQs
This guide is designed to help you identify and resolve common issues encountered during experiments with this compound.
FAQ 1: Oxidation and Disulfide Bond Formation
Question: I am observing an unexpected product with approximately double the expected mass of my starting material or peptide. What could be the cause?
Answer: A likely cause is the oxidation of the thiol group (-SH) of this compound, leading to the formation of a disulfide bond (-S-S-) between two molecules. The thiol group is highly susceptible to oxidation, which can be catalyzed by air (oxygen), metal ions, or basic conditions. This results in the formation of a dimer, which would have a mass twice that of the original thiol-containing molecule, minus two hydrogen atoms. In more complex scenarios involving proteins, both intramolecular and intermolecular disulfide bonds can form. Further oxidation to sulfenic (-SOH), sulfinic (-SO2H), and sulfonic (-SO3H) acids can also occur under strong oxidizing conditions.
Troubleshooting Workflow:
Technical Support Center: Methyl 2-amino-3-mercaptopropanoate Hydrochloride
Welcome to the technical support center for the purification of Methyl 2-amino-3-mercaptopropanoate hydrochloride (Cysteine Methyl Ester Hydrochloride). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently cited method for purifying this compound is recrystallization. A common solvent system for this is a mixture of methanol and dichloromethane[1]. Other reported methods include crystallization from methanol alone after a decolorizing treatment or pulping in ethyl acetate.
Q2: My final product has a yellowish tint. What could be the cause and how can I fix it?
A2: A yellowish tint can indicate the presence of impurities, possibly from degradation or side reactions during synthesis. Decolorization using activated charcoal in methanol followed by filtration and recrystallization can often resolve this issue.
Q3: The yield of my purified product is very low. What are the potential reasons?
A3: Low yields can result from several factors:
-
Incomplete reaction: Ensure the initial esterification reaction has gone to completion.
-
Loss during work-up: Material can be lost during transfers and filtration steps. Ensure efficient extraction and careful handling.
-
Sub-optimal recrystallization conditions: Using too much solvent or cooling the solution too quickly can lead to poor crystal formation and loss of product in the mother liquor.
-
Oxidation: The free thiol group is susceptible to oxidation, which can lead to the formation of the disulfide dimer (dimethyl L-cystinate dihydrochloride). It is advisable to handle the material under an inert atmosphere (e.g., nitrogen or argon) when possible[2].
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity and detecting minor impurities[3].
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared Spectroscopy (IR): IR can confirm the presence of key functional groups[1].
Q5: What are the common impurities I should be aware of?
A5: While specific impurity profiles can be synthesis-dependent, potential impurities include:
-
Unreacted L-cysteine hydrochloride.
-
The corresponding disulfide, dimethyl L-cystinate dihydrochloride, formed via oxidation.
-
Residual solvents from the reaction or purification.
-
By-products from side reactions, which will depend on the esterification method used (e.g., with thionyl chloride or trimethylchlorosilane)[4][5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oily Product Instead of Crystals | Presence of significant impurities or residual solvent. | Try to triturate the oil with a non-polar solvent like diethyl ether or hexane to induce solidification. If that fails, consider purification by column chromatography. |
| Product is Hygroscopic/Difficult to Dry | The hydrochloride salt can be hygroscopic. | Dry the product under high vacuum, possibly with gentle heating. Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅). |
| Inconsistent Melting Point | Presence of impurities or a mixture of stereoisomers. | Re-purify the product by recrystallization. Ensure the starting L-cysteine was of high enantiomeric purity. |
| Broad NMR Peaks | Presence of paramagnetic impurities or aggregation. | Filter a solution of the compound through a small plug of celite or silica gel. Ensure the sample is fully dissolved in the NMR solvent. |
Purification Methods: A Comparative Overview
| Purification Method | Solvent System | Reported Yield | Key Considerations |
| Recrystallization | Methanol-Dichloromethane[1] | 85.9% (overall synthesis) | Good for removing a range of impurities. The ratio of solvents may need optimization. |
| Crystallization | Methanol | Not specified | Often used after a decolorization step with charcoal[5]. |
| Pulping/Trituration | Ethyl Acetate[5] | Not specified | Useful for washing away more soluble impurities from a solid crude product. |
| Column Chromatography | Dichloromethane-Methanol[6] | Variable | Effective for separating complex mixtures or purifying oily products. May require neutralization of the hydrochloride salt for optimal separation on silica gel, followed by re-formation of the salt. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from Methanol/Dichloromethane
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Precipitation: Slowly add dichloromethane to the hot solution until it becomes slightly cloudy.
-
Clarification: Add a small amount of methanol dropwise until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.
-
Isolation: Collect the white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold dichloromethane or diethyl ether.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Decolorization and Crystallization from Methanol
-
Dissolution: Dissolve the crude product in methanol.
-
Decolorization: Add a small amount of activated charcoal (approx. 1-2% w/w) to the solution.
-
Heating: Gently heat the mixture at reflux for 15-20 minutes.
-
Filtration: Filter the hot solution through a pad of celite to remove the charcoal.
-
Concentration & Crystallization: Concentrate the filtrate under reduced pressure. As the volume decreases, the product should crystallize out. Alternatively, cool the filtrate to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the product under vacuum.
Visualized Workflows
References
- 1. L-Cysteine methyl ester hydrochloride | 18598-63-5 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Addressing low solubility issues of Methyl 2-amino-3-mercaptopropanoate hydrochloride in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with Methyl 2-amino-3-mercaptopropanoate hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is the hydrochloride salt of the methyl ester of cysteine. As a salt, it is generally more soluble in aqueous solutions than its free base form. However, its solubility can be limited and is significantly influenced by the choice of solvent, pH, and temperature. It is described as being slightly soluble in water and DMSO.
Q2: How does pH affect the solubility of this compound in aqueous solutions?
The pH of the aqueous solution is a critical factor in determining the solubility of this compound. The molecule contains a free amino group and is supplied as a hydrochloride salt, which makes aqueous solutions acidic. The solubility of amino acid derivatives like this is lowest near their isoelectric point (pI) and increases as the pH moves further away from the pI. For cysteine, the pI is approximately 5.1.[1] Therefore, maintaining a pH significantly lower or higher than 5.1 will enhance solubility. A low pH (1-2) is often recommended as it not only increases solubility but also improves the stability of the thiol group against oxidation.[1][2]
Q3: What are the recommended solvents for dissolving this compound?
The choice of solvent depends on the experimental requirements.
-
Aqueous Buffers (acidic): For many biological applications, using an acidic buffer (pH < 5) is the preferred method to achieve good solubility and stability.
-
Water: While it is slightly soluble in water, achieving high concentrations can be difficult. The resulting solution will be acidic due to the hydrochloride salt.
-
Organic Solvents: For creating stock solutions, Dimethyl Sulfoxide (DMSO) can be used, although the compound is only slightly soluble. Other organic solvents have been studied for the related L-cysteine methyl ester hydrochloride, with varying degrees of solubility.
Q4: How can I prevent the degradation of this compound in solution?
The primary degradation pathway is the oxidation of the thiol (-SH) group, which can form disulfide bridges. This is more likely to occur at neutral or alkaline pH and in the presence of oxygen. To minimize degradation:
-
Use Acidic Conditions: Prepare and store the solution at a low pH (e.g., pH 1-2).
-
Prepare Fresh Solutions: It is highly recommended to prepare solutions fresh for each experiment.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by bubbling with an inert gas like nitrogen or argon.
-
Store Properly: If short-term storage is necessary, store aliquots of the solution at -20°C or -80°C to minimize degradation from freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Issue 1: The compound is not dissolving or is dissolving very slowly in water.
-
Possible Cause: The pH of the solution is close to the isoelectric point (pI) of the compound, leading to minimal solubility.
-
Solution:
-
Acidify the Solution: Add a small amount of dilute hydrochloric acid (HCl) dropwise while stirring to lower the pH to around 1-2. This should significantly improve solubility.
-
Gentle Warming: Gently warm the solution (e.g., to 30-40°C) to aid dissolution. Avoid excessive heat, which could promote degradation.
-
Sonication: Use a sonicating water bath to provide mechanical agitation and break up any clumps of the solid.
-
Issue 2: The solution is cloudy or a precipitate forms over time.
-
Possible Cause 1: Oxidation. The thiol groups may be oxidizing to form less soluble disulfide-linked dimers.
-
Solution: Prepare fresh solutions using degassed solvents and maintain an acidic pH.
-
-
Possible Cause 2: Supersaturation. The initial concentration may have been too high, leading to precipitation upon standing or temperature changes.
-
Solution: Prepare a less concentrated solution or keep the solution gently warmed if the experiment allows.
-
Issue 3: I need to prepare a high-concentration stock solution.
-
Possible Cause: The solubility in common solvents like water or buffers is insufficient for the desired stock concentration.
-
Solution:
-
Explore Co-solvents: Consider using a co-solvent system. For example, dissolving the compound in a small amount of an organic solvent like DMSO first, and then slowly adding it to the aqueous buffer with vigorous stirring. Always check the compatibility of the organic solvent with your experimental system.
-
Systematic Solubility Testing: If a specific high concentration is required, it is advisable to perform a systematic solubility test in various solvent systems to find the optimal conditions.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [3] |
| DMSO | Slightly Soluble | [3] |
Table 2: Quantitative Solubility of Related Cysteine Derivatives
Note: This data is for related compounds and should be used as a guideline. Experimental determination for this compound is recommended.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| L-Cysteine HCl Monohydrate | Water | Room Temp. | 50 | |
| L-Cysteine HCl Monohydrate | Ethanol | Room Temp. | ~10 | |
| L-Cysteine | Water | 25 | Varies with pH | [4] |
| L-Cysteine | Ethanol | 25 | Low | [4] |
Table 3: Solubility of L-Cysteine Methyl Ester Hydrochloride in Various Organic Solvents at 25°C (298.15 K)
This data is presented as mole fraction (x1) and can be used to estimate solubility in these solvents.
| Solvent | Mole Fraction (x1) |
| Methanol | 0.045 |
| Ethanol | 0.012 |
| n-Propanol | 0.006 |
| Isopropanol | 0.004 |
| n-Butanol | 0.003 |
| Acetone | 0.001 |
| Dichloromethane | <0.001 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile container.
-
Add Solvent: Add a portion (e.g., 80%) of the final volume of your desired aqueous solvent (e.g., 0.1 M HCl or an acidic buffer).
-
Dissolve:
-
Stir the mixture using a magnetic stirrer.
-
If dissolution is slow, gently warm the solution to 30-40°C.
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Alternatively, place the container in a sonicating water bath for 5-10 minutes.
-
-
Adjust pH (if necessary): If you are not using a pre-buffered acidic solution, check the pH and adjust to the desired acidic range (e.g., pH 2-4) using dilute HCl or a suitable buffer.
-
Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume and mix thoroughly.
-
Use Immediately: It is best to use the prepared solution immediately to minimize oxidation.
Protocol 2: Experimental Determination of Solubility
This protocol provides a general method to determine the solubility of this compound in a specific solvent system.
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Prepare a Supersaturated Solution: Add an excess amount of the compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibrate: Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Separate Solid and Liquid Phases: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample the Supernatant: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantify the Solute:
-
Gravimetric Method: Accurately weigh the collected supernatant. Evaporate the solvent under vacuum or a gentle stream of nitrogen. Weigh the remaining solid residue.
-
Analytical Method (e.g., HPLC): Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC method with a calibration curve.
-
-
Calculate Solubility: Express the solubility in the desired units (e.g., mg/mL, mol/L) based on the amount of dissolved solute and the volume of the supernatant sampled.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting pathway for addressing low solubility issues.
References
Optimizing reaction conditions for peptide coupling with Methyl 2-amino-3-mercaptopropanoate hydrochloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-3-mercaptopropanoate hydrochloride in peptide synthesis.
Troubleshooting Guide
Low coupling yields, racemization, and side reactions are common challenges encountered during peptide coupling, especially with cysteine derivatives like this compound. This guide provides a structured approach to identify and resolve these issues.
Issue 1: Low Coupling Yield
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Steric Hindrance | Switch to a more potent coupling reagent such as HATU, HBTU, or COMU.[1] Consider using a phosphonium-based reagent like PyBOP or PyAOP.[1] |
| Extend the reaction time (e.g., 2-24 hours).[1] | |
| Increase the reaction temperature.[1] | |
| Peptide Aggregation | Change the solvent to a more disruptive one like NMP or a DMF/DCM mixture.[1] |
| Add chaotropic salts such as LiCl or KSCN to the reaction mixture. | |
| Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the peptide sequence to disrupt secondary structures. | |
| Incomplete Deprotection | Ensure complete removal of the N-terminal protecting group (e.g., Fmoc) before coupling. Use a qualitative test like the Kaiser test to confirm the presence of a free amine.[2] |
| Suboptimal Coupling Reagent | Choose a coupling reagent known to be effective for hindered amino acids. See the comparison table below. |
Issue 2: High Levels of Racemization
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time before adding the amine component. |
| Strong Base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] For cysteine derivatives, coupling in the absence of a base using carbodiimides (e.g., DIC) with an additive like HOBt or Oxyma Pure can minimize racemization.[3][4] |
| Inappropriate Coupling Reagent/Additive | Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] |
| Phosphonium-based reagents (PyBOP, PyAOP) are generally associated with lower racemization levels compared to uronium-based reagents.[1] | |
| Prolonged Reaction at Elevated Temperature | If using heat, optimize for the shortest time necessary to achieve a good yield.[1] |
Issue 3: Side Reactions Involving the Thiol Group
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Oxidation to Disulfide | Work under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. |
| Use a thiol protecting group if the free thiol is not required for the subsequent reaction step. Common protecting groups for cysteine include Trityl (Trt) and Acetamidomethyl (Acm).[3] | |
| S-alkylation | During final cleavage from Wang resin, the p-hydroxyl benzyl group derived from the linker can alkylate the cysteine sulfhydryl group.[5] A protocol to minimize this side reaction should be followed, which may involve specific cleavage cocktails.[5] |
| β-elimination | C-terminal cysteine esters are prone to base-induced β-elimination. Using a bulky protecting group like Trityl on the thiol can reduce this side reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of coupling reagent for this compound?
A1: The choice of coupling reagent depends on factors like the specific peptide sequence and the desired balance between coupling efficiency and racemization. For cysteine derivatives, which are prone to racemization, a combination of a carbodiimide like DIC with an additive such as HOBt or Oxyma Pure is often recommended to minimize base-catalyzed side reactions.[3][4] For difficult couplings where yield is a primary concern, more powerful onium salt reagents like HATU or HCTU can be used, though careful optimization of the base and reaction time is necessary to control epimerization.[6]
Q2: How can I monitor the progress of the coupling reaction?
A2: The Kaiser test (or ninhydrin test) is a common qualitative method to check for the presence of free primary amines on the solid support.[2] A negative Kaiser test (yellow/brown beads) indicates that the coupling reaction is complete.[2] For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q3: Is it necessary to protect the thiol group of this compound during peptide coupling?
A3: If the free thiol is not intended to participate in the reaction, it is highly recommended to use a protecting group to prevent side reactions such as disulfide formation or S-alkylation.[3] The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required.
Q4: What are the optimal solvent and temperature conditions for coupling with this amino acid ester?
A4: Dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are common solvents for peptide coupling.[1] For sequences prone to aggregation, NMP or a mixture of DMF/DCM can be beneficial.[1] The reaction is typically carried out at room temperature. However, for sterically hindered couplings, the temperature can be increased, but this may also increase the risk of racemization.[1]
Q5: What are common side reactions to watch for when using this compound?
A5: Besides racemization, be aware of potential side reactions such as the formation of 3-(1-piperidinyl)alanine if piperidine is used for Fmoc deprotection, especially when the cysteine residue is at the C-terminus.[7] Aspartimide formation can occur in sequences containing Asp-Cys.[3] During cleavage from the resin, S-alkylation by resin-derived carbocations is also a possibility.[5]
Experimental Protocols
Standard Peptide Coupling Protocol using DIC/Oxyma Pure
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Resin Preparation: Swell the resin in the reaction solvent (e.g., DMF) for 30-60 minutes.
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Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
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Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
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Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.
-
Coupling:
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In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
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Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring: Perform a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Data Presentation
Comparison of Common Coupling Reagents
| Coupling Reagent | Type | Advantages | Disadvantages |
| DIC/HOBt or Oxyma | Carbodiimide | Low cost, minimizes racemization when used without a base.[3][4] | Slower reaction rates compared to onium salts. |
| HBTU/HATU | Aminium (Uronium) Salt | High coupling efficiency, fast reaction times.[6] | Higher risk of racemization, can cause guanidinylation of the N-terminus.[6] |
| PyBOP/PyAOP | Phosphonium Salt | High coupling efficiency, lower racemization than uronium salts, no guanidinylation.[1][6] | Higher cost, solutions in DMF have moderate stability.[6] |
| COMU | Aminium (Uronium) Salt | Very high reactivity, non-explosive starting materials.[6] | Can cause guanidinylation, limited solution stability.[6] |
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle workflow.
Caption: Troubleshooting logic for peptide coupling issues.
References
Troubleshooting unexpected byproducts in reactions with Methyl 2-amino-3-mercaptopropanoate hydrochloride.
Welcome to the technical support center for Methyl 2-amino-3-mercaptopropanoate hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and unexpected byproducts during their experiments with this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield and Presence of Starting Material
Q1: I am getting a low yield in my peptide coupling reaction, and I see a significant amount of unreacted this compound. What could be the cause?
A1: This is a common issue that often stems from incomplete neutralization of the hydrochloride salt. The amino group of this compound is protonated and inactive as a nucleophile in coupling reactions. It must be converted to the free amine before it can react.
Troubleshooting Steps:
-
Ensure Complete Neutralization: Before starting your coupling reaction, ensure the hydrochloride salt is fully neutralized to the free amine. This can be achieved by washing with a basic aqueous solution (like sodium bicarbonate or potassium carbonate) and extracting the free amine into an organic solvent, or by adding a non-nucleophilic organic base (like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)) directly to the reaction mixture.[1]
-
Check Base Stoichiometry: If using an organic base, ensure you are using at least one equivalent relative to the hydrochloride salt. It is common practice to use a slight excess (e.g., 1.1 equivalents).
-
Moisture Control: Ensure your reaction is performed under anhydrous conditions. The presence of water can hydrolyze activated esters and coupling reagents, leading to lower yields.
-
Reagent Quality: Verify the quality and reactivity of your coupling reagents (e.g., HBTU, EDC, DIC). These reagents can degrade over time, especially if not stored properly.
Issue 2: Formation of an Unexpected Dimer
Q2: My mass spectrometry results show a peak corresponding to double the mass of my expected product, suggesting a dimer has formed. What is this byproduct and how can I prevent it?
A2: The most likely culprit is the formation of a disulfide bond between two molecules of this compound. The thiol (-SH) group is susceptible to oxidation, which links two molecules together.
Troubleshooting Steps:
-
Thiol Protection: The most effective way to prevent disulfide formation is to protect the thiol group before performing the reaction. Common protecting groups for thiols include Trityl (Trt) and Acetamidomethyl (Acm).[2] The choice of protecting group should be orthogonal to other protecting groups in your synthesis, meaning it can be removed without affecting other parts of the molecule.[3]
-
Degas Solvents: To minimize oxidation, use solvents that have been degassed by bubbling an inert gas like nitrogen or argon through them.
-
Work under Inert Atmosphere: Perform your reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Introduce a Reducing Agent: In some cases, a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction to prevent disulfide formation, but compatibility with your other reagents must be verified.
Issue 3: Racemization of the Chiral Center
Q3: I am observing a diastereomeric mixture in my product, indicating that racemization has occurred at the alpha-carbon. How can I minimize this?
A3: Cysteine and its derivatives are known to be prone to racemization, especially during the activation step of peptide coupling.[4][5] The mechanism often involves the formation of a planar carbanion intermediate.[6]
Troubleshooting Steps:
-
Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt) are known to suppress racemization when used with carbodiimide coupling reagents.[4]
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Optimize Coupling Reagents: Certain coupling reagents are better at preventing racemization than others. Consider using reagents like HATU or HBTU in combination with a base like DIEA.
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Control Temperature: Perform the activation and coupling steps at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Minimize Base Exposure: Prolonged exposure to strong bases can promote racemization. Use the minimum necessary amount of base and ensure it is added slowly.
Issue 4: Unwanted Side Reactions with C-terminal Cysteine
Q4: I am synthesizing a peptide with Methyl 2-amino-3-mercaptopropanoate at the C-terminus and observing a byproduct with a mass shift of +51 Da. What is happening?
A4: When using Fmoc/tBu protocols for peptide synthesis, a common side reaction for C-terminal cysteine is the formation of 3-(1-piperidinyl)alanine.[4] This occurs through base-catalyzed elimination of the protected thiol group to form a dehydroalanine intermediate, which then reacts with piperidine (used for Fmoc deprotection).[4]
Troubleshooting Steps:
-
Use a Bulky Thiol Protecting Group: Employing a sterically hindered protecting group like Trityl (Trt) on the cysteine thiol can significantly minimize this side reaction.[4]
-
Modify Deprotection Conditions: Use a weaker base or a shorter deprotection time for the Fmoc group, though this may impact deprotection efficiency. Using DBU in the deprotection reagent is another alternative.[4]
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Alternative Synthetic Strategy: Consider synthesizing the peptide in a different order or using a Boc/Bzl protection strategy, which avoids the use of piperidine.[3]
Data Presentation
Table 1: Comparison of Common Thiol Protecting Groups
| Protecting Group | Protection Yield (Typical) | Stability | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| Trityl (Trt) | > 90% | Stable to basic and nucleophilic conditions; Acid-labile. | Mild acid (e.g., TFA in DCM) with a scavenger (e.g., TIS).[2] | High yield, bulky group offers steric protection. | Can be partially cleaved during some purifications. |
| Acetamidomethyl (Acm) | 80-90% | Stable to acidic and basic conditions used in peptide synthesis.[2] | Mercury(II) acetate or Iodine. | Stable to a wide range of conditions. | Deprotection requires heavy metals or harsh reagents. |
| p-Methoxybenzyl (PMB) | 85-95% | Stable to basic conditions; More acid-labile than Trt. | Strong acid (e.g., TFA, HF). | Can be removed simultaneously with other acid-labile groups. | Requires strong acid for cleavage. |
| Tetrahydropyranyl (THP) | 80-90% | Stable to basic and nucleophilic conditions; Acid-labile. | Catalytic acid (e.g., PTSA) in an alcohol solvent. | Easy to introduce. | Creates a new stereocenter, potentially complicating analysis. |
Experimental Protocols
Protocol 1: Neutralization of this compound
This protocol describes how to obtain the free amine from its hydrochloride salt for subsequent reactions.[1]
-
Dissolve this compound in deionized water.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) while stirring until the pH of the aqueous layer is ~8-9.
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Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
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Combine the organic layers.
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Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
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Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the free amine, which should be used immediately in the next step.
Protocol 2: S-Tritylation of Methyl 2-amino-3-mercaptopropanoate
This protocol is adapted for the protection of the thiol group to prevent disulfide formation.[2]
-
Dissolve the free amine of Methyl 2-amino-3-mercaptopropanoate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride (Trt-Cl) (1.05 equivalents) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Peptide Coupling using DIC/HOBt
This is a standard protocol for forming a peptide bond while minimizing racemization.[3]
-
Dissolve your N-protected amino acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
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In a separate flask, dissolve S-Trityl-Methyl 2-amino-3-mercaptopropanoate (1 equivalent) in anhydrous DMF.
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Add the N-protected amino acid/HOBt solution to the cysteine derivative solution.
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Cool the mixture to 0 °C.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents) dropwise to the reaction mixture.
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Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter to remove the diisopropylurea byproduct.
-
Work up the reaction mixture by washing with dilute acid, then base, and finally brine.
-
Dry the organic layer and purify the product by column chromatography.
Visualizations
Troubleshooting Workflow for Unexpected Byproducts
Caption: Troubleshooting decision tree for common byproducts.
General Reaction Pathway: Peptide Coupling
Caption: A typical workflow for peptide synthesis.
Mechanism: Disulfide Bond Formation (Oxidation)
Caption: The oxidation of thiols to form a disulfide bond.
References
Minimizing racemization during the synthesis and use of Methyl 2-amino-3-mercaptopropanoate hydrochloride.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing racemization during the synthesis and use of Methyl 2-amino-3-mercaptopropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a pure enantiomer (e.g., the L-form of an amino acid derivative) into a mixture of both L- and D-enantiomers. For this compound, maintaining enantiomeric purity is critical as the biological activity of chiral molecules is often highly specific to one enantiomer. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological properties, and potential off-target effects in drug development.
Q2: What are the primary causes of racemization during the synthesis of this compound?
A2: The primary cause of racemization is the abstraction of the proton at the alpha-carbon (the carbon atom to which the amino and carboxyl groups are attached). This is particularly prevalent under basic conditions, which can lead to the formation of a planar enolate intermediate. This intermediate can then be protonated from either side, resulting in a mixture of L and D forms. Factors that promote racemization during synthesis include elevated temperatures, the presence of strong bases, and prolonged reaction times.
Q3: How can racemization occur during the routine use and storage of this compound?
A3: Racemization during use and storage can be influenced by the pH and temperature of the solution. Dissolving the compound in basic solutions can lead to racemization.[1] Additionally, prolonged storage at elevated temperatures, even in solid form or in solution, can potentially lead to a gradual loss of enantiomeric purity. The stability of cysteine solutions is increased in acidic conditions.[2]
Q4: What is the most common method for synthesizing this compound with minimal racemization?
A4: A widely used and effective method is the esterification of L-cysteine hydrochloride monohydrate with methanol using thionyl chloride.[3] This method proceeds under acidic conditions, which inherently suppresses the base-catalyzed racemization mechanism. Careful control of the reaction temperature, keeping it low initially, is crucial to further minimize the risk of racemization.[4][5]
Q5: How can I determine the enantiomeric purity of my this compound sample?
A5: The most common and reliable method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[6] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification. Derivatization with reagents like Marfey's reagent followed by analysis on a standard reverse-phase HPLC column is another effective, albeit more involved, method.[7]
Troubleshooting Guides
Table 1: Troubleshooting High Levels of Racemization During Synthesis
| Problem | Potential Cause | Recommended Solution |
| High D-enantiomer content in the final product after thionyl chloride synthesis. | Elevated reaction temperature: Allowing the reaction mixture to warm up too quickly or using excessive reflux temperatures can promote racemization. | Maintain a low temperature (e.g., 0-5 °C) during the initial addition of thionyl chloride.[4] Limit the duration and temperature of any subsequent heating steps.[3] |
| Presence of basic impurities: Contaminants in the starting materials or solvents could create localized basic environments. | Use high-purity, anhydrous solvents and reagents. Ensure all glassware is thoroughly cleaned and dried. | |
| Prolonged reaction time: Extended reaction times, especially at higher temperatures, increase the likelihood of racemization. | Monitor the reaction progress by TLC or other appropriate methods and work up the reaction as soon as it is complete.[8] | |
| Racemization observed when using other esterification methods (e.g., Fischer esterification). | Use of basic conditions: Some esterification protocols may inadvertently involve basic steps or workups that can induce racemization. | For Fischer esterification, use a strong acid catalyst (like HCl gas) in anhydrous methanol and avoid any subsequent exposure to basic conditions. |
| Inappropriate solvent: Certain solvents may promote racemization. | Use non-polar or less polar solvents where possible, as they can sometimes reduce the rate of racemization compared to highly polar solvents.[9] |
Table 2: Troubleshooting Racemization During Use and Storage
| Problem | Potential Cause | Recommended Solution |
| Gradual decrease in enantiomeric purity of a stored solution. | Incorrect solvent or pH: Dissolving the compound in a neutral or basic buffer can lead to racemization over time.[1] | Prepare stock solutions in acidic buffers (e.g., pH 3-5) or anhydrous acidic organic solvents. For aqueous solutions, increased acidity enhances stability.[2] |
| High storage temperature: Storing solutions at room temperature or higher for extended periods can accelerate racemization. | Store stock solutions at low temperatures (e.g., -20°C or -80°C). Prepare fresh working solutions for each experiment. | |
| Oxidation: The free thiol group is susceptible to oxidation, which can lead to the formation of cystine derivatives and potentially complicate analysis or reactions. | Keep solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Inconsistent experimental results. | Inconsistent enantiomeric purity of starting material: The level of racemization may vary between different batches of the synthesized compound. | Always determine the enantiomeric excess (% ee) of a newly synthesized batch before use in critical applications. |
Experimental Protocols
Protocol 1: Synthesis of L-Methyl 2-amino-3-mercaptopropanoate hydrochloride with Minimized Racemization
This protocol is based on the esterification of L-cysteine using thionyl chloride in methanol.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or a mixture of methanol-dichloromethane for recrystallization
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and a drying tube
Procedure:
-
In a clean, dry round-bottom flask, suspend L-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath to 0-5°C.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension, ensuring the temperature does not rise above 10°C.[4]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 3 hours.[3]
-
Gently reflux the reaction mixture for 1 hour to drive the reaction to completion.[3]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid residue from a suitable solvent system, such as a mixture of methanol and diethyl ether or methanol and dichloromethane, to yield the pure L-Methyl 2-amino-3-mercaptopropanoate hydrochloride.[3]
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general framework for the chiral HPLC analysis of this compound. Method development and optimization may be required for specific equipment and columns.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T, or an amylose-derived column)[6][10][11]
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acidic modifier (e.g., formic acid or trifluoroacetic acid)
-
Reference standards for both L- and D-Methyl 2-amino-3-mercaptopropanoate hydrochloride (if available)
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase. Macrocyclic glycopeptide-based columns like Astec CHIROBIOTIC T are often effective for underivatized amino acid esters.[10]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component, with a small amount of an acidic modifier (e.g., 0.1% formic acid). A typical starting point could be a gradient or isocratic elution with a mixture of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution at a suitable wavelength (e.g., 210-220 nm).
-
If a racemic standard is available, inject it to determine the retention times of the L- and D-enantiomers.
-
-
Quantification: Integrate the peak areas for the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Mechanism of base-catalyzed racemization of cysteine methyl ester.
Caption: Experimental workflow for synthesis and analysis.
Caption: Troubleshooting decision tree for racemization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Storage and handling best practices to maintain Methyl 2-amino-3-mercaptopropanoate hydrochloride integrity.
This technical support guide provides best practices for the storage and handling of Methyl 2-amino-3-mercaptopropanoate hydrochloride to ensure its integrity for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maintain the integrity of this compound, it should be stored in a tightly closed container in a dry and dark place at room temperature.[1] For enhanced stability, particularly for long-term storage, refrigeration and storage under an inert atmosphere are recommended.[2][3] The compound is known to be hygroscopic and sensitive to air.[2][3][4]
Q2: What are the signs of degradation of this compound?
A2: A visual indication of potential degradation is a change in color from white or off-white to an amber or yellow hue.[5][6] An offensive odor may also be noticeable with mercaptan-containing compounds.[4]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is essential to wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[4][7] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][7]
Q4: Is this compound sensitive to light?
A4: While specific photostability data is not provided in the search results, general best practices for storing chemicals, especially those with reactive functional groups, include protection from light. Storing in a dark place is recommended.[1]
Q5: What materials are incompatible with this compound?
A5: This compound is incompatible with strong oxidizing agents and strong bases.[2][7] Contact with these materials should be avoided to prevent vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results (e.g., low yield, side reactions) | Compound degradation due to improper storage. | - Verify that the compound was stored in a tightly sealed container, protected from moisture and air.[2] - Check for any discoloration of the compound.[5] - Consider using a fresh batch of the compound for subsequent experiments. |
| Contamination of the compound. | - Ensure that dedicated and clean spatulas and weighing equipment were used. - Review handling procedures to minimize exposure to the atmosphere. | |
| Compound appears discolored (yellowish or amber) | Exposure to air and/or moisture.[5] | - The compound may have degraded and may not be suitable for use. - It is recommended to use a fresh, unopened container of the compound for sensitive applications. - Review storage procedures to ensure containers are tightly sealed and, if necessary, stored under an inert atmosphere.[2][3] |
| Difficulty in dissolving the compound | The compound may have partially degraded or absorbed moisture. | - Check the appearance of the compound for any signs of degradation. - The solubility in water is described as almost transparent (slightly soluble).[6] For aqueous solutions, ultrasonic agitation may be necessary.[8] |
| Inconsistent results between different batches | Variation in the purity or integrity of different lots. | - It is advisable to characterize each new batch of the compound upon receipt (e.g., by melting point, NMR, or other relevant analytical techniques). - Maintain detailed records of batch numbers used in experiments. |
Storage and Handling Summary
| Parameter | Recommendation | Reference(s) |
| Temperature | Room temperature. Refrigeration for long-term storage. | [1][2][3] |
| Atmosphere | Store in a tightly sealed container. For long-term stability, store under an inert gas (e.g., argon or nitrogen). | [2] |
| Light | Keep in a dark place. | [1] |
| Moisture | Store in a dry environment. The compound is hygroscopic. | [2][3][4] |
| Container | Use original, tightly closed containers. | [4] |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, eye protection). Avoid creating dust. | [2][4][7] |
Experimental Protocols
While specific experimental protocols for the use of this compound were not detailed in the provided search results, a general protocol for preparing a stock solution is as follows, based on information for similar compounds:
Preparation of Stock Solutions
-
Equipment and Materials:
-
Procedure:
-
Under a fume hood, weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed compound to a volumetric flask.
-
Add a portion of the desired solvent to the flask.
-
If necessary, use an ultrasonic bath to aid in dissolution.[8]
-
Once dissolved, add solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly.
-
If the solution is for biological experiments, it should be filter-sterilized using a 0.22 µm filter.[8]
-
Store the stock solution appropriately. For aqueous solutions, it is recommended to aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Key factors influencing compound integrity.
References
- 1. 18598-63-5|(R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound (5714-80-7) for sale [vulcanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Quantification of Active Thiol in Methyl 2-amino-3-mercaptopropanoate hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately quantifying the concentration of active thiol in Methyl 2-amino-3-mercaptopropanoate hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying active thiols in a solution like this compound?
A1: The most widely used method for quantifying free sulfhydryl groups is the Ellman's Test, which utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[1][2][3] This colorimetric assay is straightforward, rapid, and relies on the reaction of DTNB with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[3][4][5]
Q2: What is the principle behind the Ellman's Test?
A2: The Ellman's Test is based on a thiol-disulfide exchange reaction. DTNB reacts with a free sulfhydryl group (R-SH) to form a mixed disulfide and the TNB dianion.[6] The released TNB²⁻ is the chromophore with a high molar extinction coefficient at 412 nm, and its concentration is directly proportional to the concentration of the free thiol in the sample.[3][6]
Q3: Are there alternative methods for thiol quantification?
A3: Yes, several alternative methods exist, each with its own advantages and disadvantages. These include:
-
High-Performance Liquid Chromatography (HPLC) with fluorometric detection: This method offers high sensitivity and specificity by separating the thiol-containing compound before quantification.[7] It often involves pre- or post-column derivatization with fluorescent reagents like monobromobimane (mBBr).[7][8]
-
Fluorescence Spectroscopy: This method uses fluorescent probes that react with thiols to produce a fluorescent signal.[9] It can be more sensitive than colorimetric methods.[10]
-
Electrochemical Methods: These techniques measure the current generated by the oxidation or reduction of the thiol group at an electrode surface.[9]
-
Mass Spectrometry: This provides high sensitivity and selectivity for identifying and quantifying thiol-containing compounds.[9]
Q4: What is the importance of pH in the Ellman's Test?
A4: The reaction between DTNB and thiols is pH-dependent. The reaction is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5.[6] This is because the reactive species is the thiolate anion (R-S⁻), and a higher pH favors its formation.[3] The molar extinction coefficient of TNB is also stable in this pH range.[5][11]
Q5: How stable is the this compound solution?
A5: Thiol-containing compounds like this compound are susceptible to oxidation, which is the primary degradation pathway.[12] The thiol group can be oxidized to form disulfides and further to sulfenic, sulfinic, and sulfonic acids.[12] The stability is influenced by factors such as the presence of oxygen, light, temperature, and pH.[12] It is recommended to prepare solutions fresh and, if necessary, to store them under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize oxidation.[2][12]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low absorbance reading at 412 nm | 1. Absence or very low concentration of active thiol in the sample. 2. Incorrect pH of the reaction buffer (too acidic). 3. Degraded DTNB reagent. 4. Oxidation of the thiol in the sample solution. | 1. Verify the presence of the thiol using a positive control (e.g., cysteine solution). 2. Ensure the reaction buffer pH is between 7.5 and 8.5.[6] 3. Prepare fresh DTNB solution. 4. Prepare a fresh sample solution, minimizing its exposure to air. Consider deoxygenating buffers.[12] |
| Absorbance reading is too high (out of linear range) | 1. The concentration of the thiol in the sample is too high.[4][5] 2. Presence of other reducing agents in the sample. | 1. Dilute the sample solution with the reaction buffer and re-run the assay.[13] 2. If possible, remove interfering reducing agents (e.g., DTT, β-mercaptoethanol) by dialysis or gel filtration before the assay.[13] |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting. 2. Fluctuation in incubation time or temperature. 3. Instability of the thiol sample over time. 4. Contamination of reagents or labware. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Maintain a consistent incubation time (e.g., 15 minutes) and temperature for all samples and standards.[4][5] 3. Assay the samples as quickly as possible after preparation. Keep samples on ice until use.[2] 4. Use clean labware and fresh, high-purity reagents. |
| High background absorbance in the blank | 1. DTNB reagent is hydrolyzing.[8] 2. Contaminated reaction buffer. | 1. Prepare fresh DTNB solution. DTNB is less stable at higher pH and temperature.[8] 2. Use a fresh, high-quality reaction buffer. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molar Extinction Coefficient (ε) of TNB | 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0 | [4] |
| Alternative Molar Extinction Coefficient of TNB | 13,600 M⁻¹cm⁻¹ at 412 nm | [1] |
| Optimal Wavelength (λmax) for TNB | 412 nm | [3][4][6] |
| Optimal pH Range for Ellman's Assay | 7.5 - 8.5 | [6] |
Experimental Protocols
Protocol 1: Quantification of Active Thiol using a Cysteine Standard Curve
This method is recommended for accurate quantification as it accounts for variations in experimental conditions.
Materials:
-
This compound solution (unknown sample)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
L-cysteine hydrochloride monohydrate (for standards)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
-
Cuvettes or 96-well microplates
Procedure:
-
Preparation of Reagents:
-
Preparation of Cysteine Standards:
-
Perform serial dilutions of the Cysteine Stock Solution with the Reaction Buffer to prepare a series of standards (e.g., 1.25 mM, 1.0 mM, 0.75 mM, 0.5 mM, 0.25 mM, and a 0 mM blank).[4]
-
-
Reaction Setup:
-
In separate tubes or wells of a microplate, add 50 µL of the DTNB solution to 2.5 mL of Reaction Buffer.[5][11]
-
To each tube/well, add 250 µL of each cysteine standard, the unknown sample, and the blank (Reaction Buffer only).[5][11]
-
Note: The unknown sample may need to be diluted to fall within the linear range of the standard curve.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of the active thiol in the unknown sample by interpolating its absorbance value on the standard curve.
-
Protocol 2: Quantification of Active Thiol using the Molar Extinction Coefficient
This method is a faster alternative that does not require a standard curve.
Materials:
-
Same as Protocol 1, excluding L-cysteine hydrochloride monohydrate.
Procedure:
-
Preparation of Reagents:
-
Prepare the Reaction Buffer and DTNB Solution as described in Protocol 1.
-
-
Reaction Setup:
-
For each unknown sample, prepare two tubes: a "sample" tube and a "blank" tube.
-
To both tubes, add 50 µL of the DTNB Solution and 2.5 mL of the Reaction Buffer.[5][11]
-
To the "sample" tube, add 250 µL of the unknown sample solution.
-
To the "blank" tube, add 250 µL of the buffer used to dissolve the sample.
-
-
Incubation and Measurement:
-
Mix the contents of both tubes and incubate at room temperature for 15 minutes.[11]
-
Zero the spectrophotometer at 412 nm using the "blank" tube.
-
Measure the absorbance of the "sample" tube at 412 nm.
-
-
Calculation:
-
Calculate the concentration of the active thiol using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) Where:
-
ε (molar extinction coefficient) = 14,150 M⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
-
Remember to account for the dilution of the original sample in the final calculation.
-
Visualizations
Caption: Experimental workflow for thiol quantification using the Ellman's Test.
Caption: Reaction mechanism of the Ellman's Test.
References
- 1. interchim.fr [interchim.fr]
- 2. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 3. bmglabtech.com [bmglabtech.com]
- 4. broadpharm.com [broadpharm.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. resources.novusbio.com [resources.novusbio.com]
Validation & Comparative
A Comparative Analysis of the Reducing Strength: Methyl 2-amino-3-mercaptopropanoate hydrochloride vs. Dithiothreitol (DTT)
For Researchers, Scientists, and Drug Development Professionals
In the realm of life sciences and drug development, the reduction of disulfide bonds is a critical step in various applications, from protein characterization to drug formulation. Dithiothreitol (DTT) has long been the gold standard for this purpose. However, the exploration of alternative reducing agents is driven by the need for reagents with different properties, such as altered reactivity, stability, or compatibility with specific assays. This guide provides an objective comparison of the reducing strength and key characteristics of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a monothiol derivative of the amino acid cysteine, and the widely used dithiol, DTT.
Executive Summary
Dithiothreitol (DTT) is a significantly stronger and more efficient reducing agent than this compound. This is primarily attributed to DTT's nature as a dithiol, which allows for the formation of a stable intramolecular disulfide ring after reducing a target disulfide bond, driving the reaction to completion. In contrast, this compound, a monothiol, engages in a less favorable equilibrium-driven reaction.
While DTT is superior in reducing power, this compound may offer advantages in specific contexts where a milder reducing agent is required, or where the presence of a dithiol is undesirable. The choice between these two agents will ultimately depend on the specific experimental requirements, including the desired reaction kinetics, pH conditions, and downstream applications.
Quantitative Data Presentation
The following tables summarize the key quantitative and qualitative differences between this compound and DTT.
Table 1: Physicochemical and Redox Properties
| Property | This compound | Dithiothreitol (DTT) |
| Chemical Structure | Monothiol | Dithiol |
| Molecular Weight | 171.65 g/mol | 154.25 g/mol |
| Redox Potential (at pH 7) | Not precisely determined; estimated to be less negative than DTT | -0.33 V[1] |
| pKa of Thiol Group(s) | Estimated to be around 8.3 (based on cysteine) | 9.2 and 10.1[2] |
| Optimal pH Range for Reduction | Effective at pH > 7, with reactivity increasing at higher pH | Effective at pH > 7, with significant activity above pH 8.5[1] |
Table 2: Performance and Handling Characteristics
| Characteristic | This compound | Dithiothreitol (DTT) |
| Reducing Strength | Weaker | Stronger |
| Mechanism | Reversible thiol-disulfide exchange | Irreversible (driven by intramolecular cyclization) |
| Reaction Stoichiometry (per disulfide bond) | Two molecules required | One molecule required |
| Solution Stability | Susceptible to air oxidation, especially at neutral to alkaline pH. | Solutions are unstable and prone to air oxidation; should be prepared fresh. Half-life is ~40 hours at pH 6.5 and 1.4 hours at pH 8.5 (20°C). |
| Odor | Pungent | Pungent |
Mechanism of Action
The difference in the reducing strength between a monothiol and a dithiol is best understood by their reaction mechanisms.
Disulfide Reduction by a Monothiol
A monothiol, such as this compound, reduces a disulfide bond through a two-step, reversible thiol-disulfide exchange reaction. This process involves the formation of a mixed disulfide intermediate and requires a second thiol molecule to complete the reduction. The overall reaction is an equilibrium, and a large excess of the monothiol is typically required to drive the reaction towards the reduced product.
Disulfide Reduction by a Dithiol
DTT's efficiency stems from its ability to form a stable six-membered ring containing an internal disulfide bond after reducing a target. This intramolecular cyclization is thermodynamically favorable and drives the reaction to completion, making DTT a much more potent reducing agent.[1]
Experimental Protocols
To experimentally compare the reducing strength of this compound and DTT, a quantitative assay such as the Ellman's test can be employed. This assay measures the number of free thiol groups in a solution.
Protocol: Comparative Analysis of Reducing Strength using Ellman's Test
Objective: To determine and compare the disulfide-reducing efficiency of this compound and DTT by measuring the rate of reduction of a model disulfide compound, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
This compound
-
Dithiothreitol (DTT)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA)
-
UV-Vis Spectrophotometer
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and DTT (e.g., 10 mM) in the reaction buffer. Prepare fresh on the day of the experiment.
-
Prepare a stock solution of DTNB (e.g., 5 mM) in the reaction buffer.
-
-
Assay Setup:
-
In a cuvette or microplate well, add the reaction buffer.
-
Add a specific concentration of the disulfide substrate (DTNB).
-
Initiate the reaction by adding a defined concentration of either this compound or DTT.
-
-
Measurement:
-
Immediately start monitoring the absorbance at 412 nm over time. The increase in absorbance corresponds to the formation of 2-nitro-5-thiobenzoate (TNB), which is produced upon the reduction of DTNB.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each reducing agent by determining the slope of the linear portion of the absorbance vs. time plot.
-
The rate of TNB formation is directly proportional to the reducing strength of the thiol compound under the given conditions.
-
Compare the initial rates obtained for this compound and DTT to determine their relative reducing strengths.
-
Conclusion
For applications requiring rapid and complete reduction of disulfide bonds, DTT remains the superior choice due to its dithiol nature and the thermodynamic favorability of its cyclized oxidized form. This compound, as a monothiol, is a weaker reducing agent that may be suitable for specific applications where a milder, more controlled reduction is necessary. The selection of the appropriate reducing agent requires careful consideration of the experimental goals, reaction conditions, and the chemical properties of the molecule of interest. The provided experimental protocol offers a straightforward method for empirically determining the relative reducing strengths of these and other thiol-based reducing agents in a specific experimental context.
References
A Comparative Guide to the Use of Methyl 2-amino-3-mercaptopropanoate Hydrochloride in Research and Development
For researchers, scientists, and drug development professionals, the choice of reagents is critical to ensure experimental success, reproducibility, and the integrity of results. Methyl 2-amino-3-mercaptopropanoate, a cysteine derivative, is a valuable building block in peptide synthesis and various biochemical studies. This guide provides a comprehensive comparison of its hydrochloride salt form relative to its free base, supported by experimental data and protocols to inform your selection process. The hydrochloride salt of Methyl 2-amino-3-mercaptopropanoate offers significant advantages in terms of stability, solubility, and handling, making it the preferred choice for most applications.
Performance Comparison: Hydrochloride Salt vs. Free Base
The primary advantages of using the hydrochloride salt of Methyl 2-amino-3-mercaptopropanoate stem from the protonation of the amino group. This salt formation enhances the compound's stability and solubility, particularly in aqueous and polar protic solvents.
Key Advantages of the Hydrochloride Salt:
-
Enhanced Stability: The hydrochloride salt protects the reactive amino group, preventing unwanted side reactions and degradation, which contributes to a longer shelf life. The free base is more susceptible to oxidation and other degradation pathways.
-
Improved Solubility: The salt form exhibits significantly better solubility in water and polar solvents, which is crucial for many biochemical reactions and for the preparation of stock solutions.[1]
-
Ease of Handling: As a crystalline solid, the hydrochloride salt is generally easier to weigh and handle compared to the often oily or less stable free base form.
| Property | Methyl 2-amino-3-mercaptopropanoate Hydrochloride | Methyl 2-amino-3-mercaptopropanoate (Free Base) | Key Advantage of Hydrochloride Salt |
| Physical Form | White to off-white crystalline solid | Typically an oil or low-melting solid | Easier to handle, weigh, and store |
| Stability | More stable, less prone to oxidation and degradation | Less stable, susceptible to oxidation of the thiol group | Longer shelf-life and higher purity over time |
| Solubility in Water | Soluble (e.g., ~50 mg/mL)[1] | Sparingly soluble | Facilitates use in aqueous buffers for biological assays |
| Solubility in Ethanol | Soluble (e.g., ~10 mg/mL)[1] | More soluble than in water, but less than the HCl salt | Versatility in a wider range of polar solvents |
| Reactivity | Stable, amine group is protected by protonation | Amine group is a free nucleophile, prone to side reactions | Controlled reactivity in synthetic procedures |
Note: Specific solubility values can vary with temperature and the exact isomeric form. The provided values are approximations based on available data for similar compounds.
Experimental Protocols
The use of this compound is prevalent in solid-phase peptide synthesis (SPPS). Below is a detailed protocol for its incorporation into a peptide chain.
Protocol: Incorporation of this compound in Fmoc-SPPS
This protocol details the manual solid-phase synthesis of a peptide containing a C-terminal cysteine methyl ester using Fmoc-Cys(Trt)-OMe·HCl. The trityl (Trt) group protects the thiol side chain.
Materials:
-
Fmoc-Cys(Trt)-OMe·HCl
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Cys(Trt)-OMe·HCl (3 equivalents), Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with agitation.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Role in Biological Signaling Pathways
Cysteine and its derivatives are integral to various cellular signaling pathways, primarily through the redox activity of the thiol group.
Glutathione Biosynthesis
Methyl 2-amino-3-mercaptopropanoate can be considered a synthetic precursor or analog to cysteine, a crucial component in the biosynthesis of glutathione (GSH). Glutathione is a major cellular antioxidant, and its synthesis is a two-step enzymatic process.[3][4]
-
γ-Glutamylcysteine synthesis: Glutamate and cysteine are combined by glutamate-cysteine ligase (GCL).
-
Glutathione synthesis: Glycine is added to γ-glutamylcysteine by glutathione synthetase (GS).
Cysteine in Protein Kinase Signaling
The thiol group of cysteine residues in proteins, including protein kinases, can undergo reversible post-translational modifications such as oxidation, S-nitrosylation, and S-glutathionylation.[5][6] These modifications can act as molecular switches, modulating the kinase's activity and downstream signaling cascades. The use of cysteine derivatives in research helps to probe these mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Efficacy of Methyl 2-amino-3-mercaptopropanoate hydrochloride and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Methyl 2-amino-3-mercaptopropanoate hydrochloride and the well-established antioxidant, N-acetylcysteine (NAC). While extensive data exists for NAC, this document synthesizes the available information for this compound, drawing inferences from related cysteine ester compounds to project its potential efficacy. This comparison is intended to guide further research and development in the field of antioxidant therapeutics.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. N-acetylcysteine (NAC) is a widely used antioxidant that functions primarily as a precursor to L-cysteine, a rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1] this compound, a methyl ester derivative of cysteine, is emerging as a compound of interest due to its potential for enhanced cellular uptake and, consequently, superior antioxidant effects.
Mechanism of Action: The Glutathione Pathway
Both N-acetylcysteine and this compound exert their primary antioxidant effects by augmenting the intracellular levels of glutathione. Glutathione plays a critical role in detoxifying reactive oxygen species and is a key component of the cellular antioxidant defense system.[1]
N-acetylcysteine (NAC)
NAC is deacetylated in the body to yield L-cysteine. This L-cysteine is then utilized in the synthesis of glutathione. While NAC itself possesses some direct radical scavenging activity, its principal antioxidant effect is attributed to its ability to replenish intracellular glutathione levels.[1]
This compound
As a methyl ester of cysteine, it is hypothesized that this compound exhibits increased lipophilicity compared to NAC. This enhanced lipophilicity is expected to facilitate its passage across cell membranes. Once inside the cell, cellular esterases would hydrolyze the methyl ester, releasing L-cysteine and making it available for glutathione synthesis. This proposed mechanism suggests a more efficient delivery of the glutathione precursor into the cell.
Comparative Performance Data
Direct comparative studies quantifying the antioxidant efficacy of this compound against NAC are limited in publicly available literature. However, research on similar esterified cysteine derivatives, such as N-acetylcysteine ethyl ester (NACET) and L-cysteine ethyl ester, provides strong evidence for the potential advantages of esterification.
Studies have shown that these ethyl esters possess greater lipophilicity and cell permeability, leading to higher intracellular cysteine and glutathione concentrations compared to NAC. This suggests that this compound could offer a similar, if not superior, biological advantage.
Table 1: Theoretical Comparison of Antioxidant Properties
| Feature | N-acetylcysteine (NAC) | This compound (Projected) | Rationale for Projection |
| Primary Mechanism | Glutathione Precursor | Glutathione Precursor | Both compounds supply L-cysteine for glutathione synthesis. |
| Cell Permeability | Low to Moderate | High | Esterification increases lipophilicity, facilitating easier passage across cell membranes. |
| Bioavailability | Low | Potentially High | Improved cell permeability is expected to lead to higher intracellular concentrations of the active compound. |
| Antioxidant Efficacy | Well-established | Potentially Superior to NAC | More efficient intracellular delivery of L-cysteine would likely result in a more robust increase in glutathione levels and, therefore, greater antioxidant protection. |
Experimental Protocols for Efficacy Comparison
To empirically validate the comparative efficacy of this compound and N-acetylcysteine, a series of standardized in vitro antioxidant assays should be performed. The following are detailed methodologies for key experiments.
Free Radical Scavenging Activity
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (this compound and NAC) at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[2]
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds, and a positive control (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS with potassium persulfate in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compounds at various concentrations to the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).
-
-
Data Analysis: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
Reducing Power Assays
a) Ferric Reducing Antioxidant Power (FRAP) Assay
This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), test compounds, and a ferrous sulfate standard curve.
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the test compounds to the FRAP reagent.
-
Incubate the mixture at 37°C.
-
Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
-
Data Analysis: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.[3]
Cellular Antioxidant Activity
a) Intracellular Glutathione (GSH) Assay
This assay quantifies the levels of reduced glutathione within cultured cells following treatment with the test compounds.
-
Reagents: Cell culture medium, test compounds, a fluorescent probe for GSH (e.g., monochlorobimane - MCB), and a cell lysis buffer.
-
Procedure:
-
Culture a suitable cell line (e.g., hepatocytes, neurons) to confluence.
-
Treat the cells with various concentrations of this compound and NAC for a specified period.
-
Induce oxidative stress if required (e.g., with H₂O₂).
-
Lyse the cells and incubate the lysate with the fluorescent probe.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The fluorescence intensity, which is proportional to the intracellular GSH concentration, is measured and compared between treatment groups.[1]
Conclusion
While N-acetylcysteine is a well-characterized and effective antioxidant, the chemical structure of this compound suggests a potential for superior performance due to enhanced cellular uptake. The esterification of the carboxyl group is a promising strategy to improve the bioavailability of cysteine, a critical precursor for glutathione synthesis.
The lack of direct comparative experimental data for this compound highlights a significant research opportunity. The experimental protocols outlined in this guide provide a robust framework for conducting a comprehensive and quantitative comparison of the antioxidant efficacy of these two compounds. The results of such studies would be of great interest to researchers and professionals in the field of drug development seeking novel and more potent antioxidant therapies.
References
A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-amino-3-mercaptopropanoate hydrochloride via HPLC Analysis
For researchers, scientists, and professionals engaged in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. Methyl 2-amino-3-mercaptopropanoate hydrochloride, a cysteine derivative, is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety, efficacy, and reproducibility of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by a detailed experimental protocol and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method is often employed due to its ability to separate the main compound from its potential impurities.
Experimental Protocol: HPLC Purity Assay
This protocol outlines a general method for the purity determination of this compound. Method optimization and validation are essential for specific applications.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[1][2]
-
Column: A mixed-mode or reversed-phase column is suitable. For example, a Primesep 100 column (4.6 x 150 mm, 5 µm) can be used.[1]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is 20% Acetonitrile in water with 0.1% Sulfuric Acid.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.[2]
-
Detection: UV detection at a low wavelength, such as 200 nm, is often effective for compounds with limited chromophores.[1]
-
Injection Volume: 10-20 µL.[2]
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution to a working concentration (e.g., 1 mg/mL).[1][2]
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by the area normalization method or by using the response factor of the standard.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, a comprehensive purity assessment often involves orthogonal methods. The following table compares HPLC with other analytical techniques that can be used for the purity analysis of this compound.
| Feature | HPLC (Reversed-Phase, UV) | Gas Chromatography (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Titration (e.g., Iodometric) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) |
| Principle | Differential partitioning between stationary and mobile phases.[1] | Separation of volatile compounds in a gaseous mobile phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Redox reaction between the analyte and a titrant.[3] | High-resolution separation coupled with mass-to-charge ratio detection.[4][5] |
| Information Provided | Quantification of the main component and impurities.[1] | Identification and quantification of volatile impurities. | Structural confirmation and detection of impurities. | Overall assay of reducing substances.[3] | High-sensitivity quantification and structural elucidation.[4][5] |
| Specificity | High; can separate closely related impurities.[3] | High, especially with a mass spectrometer detector. | High; provides detailed structural information. | Low; not specific to the target compound.[3] | Very High; combines chromatographic separation with mass analysis.[4][5] |
| Sensitivity | High, depending on the chromophore of the analyte.[3] | Very high, especially for volatile compounds. | Moderate; requires a relatively high concentration. | Moderate.[3] | Extremely high.[4][5] |
| Sample Preparation | Simple dissolution and filtration.[2] | Often requires derivatization to increase volatility.[2][6] | Simple dissolution in a deuterated solvent. | Simple dissolution.[3] | Simple "dilute and shoot" or protein precipitation.[7] |
| Throughput | Moderate to high. | Moderate. | Low to moderate. | High. | Very high, with short run times.[4][5] |
| Primary Use | Purity testing, impurity profiling, and assay.[3] | Analysis of residual solvents and volatile impurities. | Structure elucidation and confirmation of identity.[1] | Potency assay as per some pharmacopeias.[3] | Trace level impurity analysis and metabolomics.[4][5] |
Conclusion
For the comprehensive purity assessment of synthesized this compound, HPLC with UV detection stands out as a robust and reliable method. It offers an excellent balance of specificity, sensitivity, and throughput for quantifying the main component and its impurities. While techniques like NMR are invaluable for structural confirmation and titration can provide a quick measure of overall assay, they lack the specificity of HPLC for impurity profiling. For even higher sensitivity and specificity, UPLC-MS/MS can be employed, although it requires more sophisticated instrumentation. Therefore, a multi-faceted approach, with HPLC as the central technique, is recommended for a thorough purity evaluation in research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. alexandraatleephillips.com [alexandraatleephillips.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validating Peptides Containing Methyl 2-amino-3-mercaptopropanoate hydrochloride: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate validation of synthetic peptides is a critical step in ensuring the reliability and reproducibility of their work. This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative analytical techniques for the validation of peptides containing the non-standard amino acid, Methyl 2-amino-3-mercaptopropanoate hydrochloride, a derivative of cysteine.
This document outlines the experimental protocols and presents comparative data to aid in the selection of the most appropriate validation method. We will delve into the nuances of sample preparation, instrumentation, and data analysis for each technique, offering a clear perspective on their respective strengths and limitations.
Mass Spectrometry: The Gold Standard for Peptide Validation
Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing highly accurate mass determination and sequence information. For peptides containing the reactive thiol group of this compound, proper sample preparation, particularly alkylation of the cysteine residue, is paramount to prevent the formation of disulfide bonds and ensure accurate analysis.[1][2][3]
Alkylation Strategies for Cysteine-Containing Peptides
The choice of alkylating agent can significantly impact the quality of mass spectrometry data.[1][2][3][4][5] Iodoacetamide (IAM) and N-ethylmaleimide (NEM) are two of the most commonly used reagents for cysteine alkylation.[3][6][7][8]
| Alkylating Agent | Mass Shift (Da) | Advantages | Disadvantages |
| Iodoacetamide (IAM) | +57.021 | Forms a stable thioether bond; widely used and well-characterized.[1][2] | Can lead to over-alkylation of other residues, such as methionine, at high concentrations.[4][5] |
| N-ethylmaleimide (NEM) | +125.048 | Reacts rapidly with thiols over a wider pH range compared to IAM.[8] | Can be less specific than IAM, with potential side reactions with lysine and histidine at alkaline pH.[3][8] |
Experimental Protocol: Alkylation of Peptides
-
Reduction: Dissolve the peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0). Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add the alkylating agent (e.g., iodoacetamide) to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.
-
Quenching: Quench the reaction by adding a thiol-containing reagent, such as DTT or 2-mercaptoethanol.
-
Desalting: Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method prior to mass spectrometry analysis.
Mass Spectrometry Platforms: MALDI-TOF vs. LC-ESI-MS
The two most common mass spectrometry platforms for peptide analysis are Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). Each offers distinct advantages for the validation of modified peptides.[9][10][11]
| Feature | MALDI-TOF | LC-ESI-MS/MS |
| Throughput | High | Lower |
| Sample Complexity | Best for simpler mixtures | Excellent for complex mixtures |
| Sensitivity | Good | Excellent |
| Sequence Information | Limited (MS only) | Extensive (MS/MS fragmentation) |
| Quantitative Accuracy | Generally lower | Generally higher |
Quantitative Comparison of MALDI-TOF and LC-ESI-MS for a Model Peptide
| Parameter | MALDI-TOF | LC-ESI-MS/MS |
| Signal-to-Noise Ratio | ~50:1 | >100:1 |
| Mass Accuracy (ppm) | < 20 | < 5 |
| Sequence Coverage | N/A | 100% |
| Limit of Detection | ~10 fmol | ~1 fmol |
Alternative and Orthogonal Validation Techniques
While mass spectrometry is a powerful tool, a multi-faceted approach to peptide validation using orthogonal techniques provides a more complete picture of a peptide's identity, purity, and structural integrity.
Amino Acid Analysis (AAA)
Amino Acid Analysis is a quantitative technique used to determine the amino acid composition of a peptide.[12][13][14][15][16] It involves hydrolyzing the peptide into its constituent amino acids, followed by their separation and quantification. This method can confirm the presence of the modified cysteine and verify the overall amino acid stoichiometry.
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis: Place a known amount of the peptide in a hydrolysis tube with 6 M HCl.[16] Add thioglycolic acid to protect the cysteine residue during hydrolysis.[16] Seal the tube under vacuum and heat at 110°C for 24-72 hours.[16]
-
Derivatization: After hydrolysis, the amino acids are typically derivatized to enhance their detection. A common derivatizing agent is phenylisothiocyanate (PITC).[14]
-
Chromatographic Separation: The derivatized amino acids are separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a standard amino acid mixture.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique used to assess the secondary structure of peptides in solution.[17][18][19][20][21] It measures the differential absorption of left and right-handed circularly polarized light. This is particularly useful for confirming that the synthetic peptide has adopted the desired conformation (e.g., alpha-helix, beta-sheet).
| Secondary Structure | Characteristic CD Signal (nm) |
| α-helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm.[17] |
| β-sheet | Negative band at ~218 nm, positive band at ~195 nm.[17] |
| Random Coil | Strong negative band near 198 nm.[17] |
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve the peptide in a CD-transparent buffer (e.g., phosphate buffer) to a final concentration of 0.1-1.0 mg/mL.[21]
-
Instrument Setup: Use a quartz cuvette with a path length of 0.1-1.0 mm.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of each secondary structural element.
Analytical Ultracentrifugation (AUC) and Size Exclusion Chromatography (SEC)
AUC and SEC are powerful techniques for assessing the homogeneity and aggregation state of a peptide solution.[22][23][24][25][26] Aggregation is a common issue with synthetic peptides and can significantly impact their biological activity.
| Technique | Principle | Advantages | Disadvantages |
| AUC | Measures the sedimentation rate of molecules in a centrifugal field.[24] | Provides information on size, shape, and molecular weight distribution in the native state.[24] | Lower throughput, more complex data analysis.[22] |
| SEC | Separates molecules based on their hydrodynamic radius as they pass through a porous column.[26] | High throughput, relatively simple to perform.[26] | Potential for interactions with the column matrix, which may alter the aggregation state.[26] |
Experimental Protocol: Size Exclusion Chromatography
-
Column and Mobile Phase Selection: Choose a column with an appropriate pore size for the expected molecular weight of the peptide. The mobile phase should be compatible with the peptide and prevent non-specific interactions with the column.
-
Sample Injection: Inject a known concentration of the peptide solution onto the equilibrated SEC column.
-
Elution and Detection: Monitor the elution profile using UV absorbance at 214 nm or 280 nm.
-
Data Analysis: The retention time is correlated with the hydrodynamic size of the peptide. The presence of peaks eluting earlier than the main peptide peak indicates the presence of aggregates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of a peptide in solution.[27][28][29][30][31] While more time-consuming and requiring higher sample concentrations than other techniques, NMR is unparalleled in its ability to provide a high-resolution structural validation.
Key NMR Experiments for Peptide Structure Determination:
-
1D ¹H NMR: Provides a fingerprint of the peptide and can be used to assess overall purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies amino acid spin systems.[31]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine the 3D structure.[31]
Conclusion
The validation of peptides containing this compound requires a thoughtful and multi-pronged analytical strategy. Mass spectrometry, with appropriate sample preparation, remains the primary tool for confirming the identity and purity of the synthetic peptide. However, for a comprehensive understanding of the peptide's structural integrity and homogeneity, orthogonal methods such as Amino Acid Analysis, Circular Dichroism, Analytical Ultracentrifugation, Size Exclusion Chromatography, and NMR spectroscopy are invaluable. The choice of which techniques to employ will ultimately depend on the specific research question, the intended application of the peptide, and the resources available. By combining the strengths of these diverse analytical tools, researchers can ensure the quality and reliability of their synthetic peptides, leading to more robust and reproducible scientific outcomes.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 10. Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prottech.com [prottech.com]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 19. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 22. pharmtech.com [pharmtech.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Role of analytical ultracentrifugation in assessing the aggregation of protein biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biopharmaspec.com [biopharmaspec.com]
- 26. biocompare.com [biocompare.com]
- 27. mdpi.com [mdpi.com]
- 28. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
- 31. youtube.com [youtube.com]
A detailed guide for researchers and drug development professionals on the inhibitory potential of Methyl 2-amino-3-mercaptopropanoate hydrochloride and other thiol-containing molecules against metalloproteases, with a focus on Aminopeptidase M.
This guide provides a comprehensive comparison of the enzyme inhibitory activities of this compound and a selection of related thiol compounds. The data presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships of these compounds and their potential as therapeutic agents targeting metalloproteases.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of this compound and related compounds against porcine kidney aminopeptidase M is summarized in the table below. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Enzyme | Kᵢ (M) | Type of Inhibition |
| Methyl D-cysteinate (hydrochloride) | Aminopeptidase M | 3.5 x 10⁻⁷ | Competitive |
| Ethyl D-cysteinate (hydrochloride) | Aminopeptidase M | 3.5 x 10⁻⁷ | Competitive |
| n-Butyl D-cysteinate (hydrochloride) | Aminopeptidase M | 1.8 x 10⁻⁷ | Competitive |
| D-Cysteine | Aminopeptidase M | > 1.0 x 10⁻⁴ | - |
| Ethyl L-cysteinate | Aminopeptidase M | > 1.0 x 10⁻⁴ | - |
| Bestatin | Aminopeptidase N | ~50 x 10⁻⁹ (Ki) | - |
| Amastatin | Aminopeptidase M | Potent Inhibitor | - |
Data for D-cysteine derivatives was obtained from studies on porcine kidney aminopeptidase M.[1][2] Bestatin and Amastatin are well-characterized, potent inhibitors of metallo-aminopeptidases and are included for comparative purposes.[3][4]
Experimental Protocols
A detailed methodology for a standard aminopeptidase M inhibition assay is provided below. This protocol can be adapted for the evaluation of various thiol compounds.
Aminopeptidase M Inhibition Assay Protocol
Principle:
The enzymatic activity of aminopeptidase is determined by monitoring the hydrolysis of a chromogenic substrate, such as L-leucine-p-nitroanilide, which releases p-nitroaniline. The rate of p-nitroaniline formation is measured spectrophotometrically at 405 nm. The inhibitory effect of a compound is assessed by measuring the reduction in the rate of this reaction in the presence of the inhibitor.
Materials:
-
Aminopeptidase M (from porcine kidney)
-
L-leucine-p-nitroanilide (substrate)
-
Tris-HCl buffer (e.g., 70 mM, pH 7.5)
-
Inhibitor stock solutions (e.g., in ethanol or appropriate solvent)
-
Dithiothreitol (DTT, optional, e.g., 0.2 mM)
-
Spectrophotometer capable of reading at 405 nm
-
Cuvettes or 96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Tris-HCl buffer.
-
Prepare a stock solution of the substrate, L-leucine-p-nitroanilide.
-
Prepare a series of dilutions of the inhibitor stock solution to be tested.
-
-
Assay Mixture Preparation:
-
In a cuvette or microplate well, combine the Tris-HCl buffer and the desired concentration of the inhibitor.
-
Add the substrate solution to the mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
-
Enzymatic Reaction Initiation:
-
Initiate the reaction by adding a pre-determined amount of the aminopeptidase M enzyme solution to the assay mixture.
-
-
Data Acquisition:
-
Immediately monitor the increase in absorbance at 405 nm over a set period. The rate of absorbance change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The inhibitor constant (Kᵢ) can be determined by plotting the data using various kinetic models, such as the Dixon plot or by non-linear regression analysis of the velocity versus substrate concentration data at different inhibitor concentrations.[5][6]
-
Visualizing Molecular Interactions and Pathways
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory constant (Ki) of a compound against an enzyme.
References
- 1. Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Aminopeptidases in Cardiovascular and Renal | Encyclopedia MDPI [encyclopedia.pub]
- 4. Effects of thiorphan, bestatin and a novel metallopeptidase inhibitor JMV 390-1 on the recovery of neurotensin and neuromedin N released from mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
A Comparative Analysis of Methyl 2-amino-3-mercaptopropanoate hydrochloride and Other Common Reducing Agents for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemistry and drug development, the stability and efficacy of reducing agents are paramount for maintaining the integrity of proteins and other biological macromolecules. This guide provides a detailed comparison of Methyl 2-amino-3-mercaptopropanoate hydrochloride against three widely used reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (β-ME). The following sections present a summary of their key properties, detailed experimental protocols for their comparison, and visual representations of the workflows.
Data Presentation: A Side-by-Side Comparison
The selection of an appropriate reducing agent is critical and often depends on the specific experimental conditions such as pH, temperature, and the presence of other components. The tables below summarize the key characteristics of the four reducing agents to aid in this selection process.
Table 1: General Properties of Reducing Agents
| Property | This compound | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (β-ME) |
| Synonyms | Cysteine Methyl Ester HCl | Cleland's Reagent | - | BME, 2-ME |
| Molecular Weight | 171.65 g/mol [1] | 154.25 g/mol | 250.19 g/mol (free acid) | 78.13 g/mol [2] |
| Structure | Thiol (monothiol) | Dithiol | Phosphine | Thiol (monothiol) |
| Odor | Pungent | Pungent | Odorless[3] | Strong, unpleasant[4] |
| Form | White to off-white crystalline powder[5] | White crystalline powder | White crystalline powder | Clear, colorless liquid |
Table 2: Stability and Reducing Properties
| Property | This compound (inferred from Cysteine) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (β-ME) |
| Redox Potential (pH 7) | ~ -250 mV[6] | -330 mV[4][7][8] | -290 mV | -266 mV |
| Optimal pH Range | Acidic to neutral (more stable at lower pH)[9] | > 7.0[4][7] | 1.5 - 8.5[9] | 6.5 - 8.5 |
| Thiol pKa | ~ 8.3 - 8.5[3][10][11] | 9.2 and 10.1[4][7] | N/A (phosphine-based) | ~ 9.5[12] |
| Air Oxidation | Prone to oxidation, especially at alkaline pH[9] | Susceptible, especially at pH > 7[7] | Resistant to air oxidation[3][13] | Prone to oxidation, especially at alkaline pH[14] |
| Half-life | Not well-documented; generally less stable in solution than DTT | 40 hours at pH 6.5; 1.4 hours at pH 8.5 (20°C)[7] | Very stable in aqueous solution over a wide pH range[3][13] | >100 hours at pH 6.5; 4 hours at pH 8.5[15][16] |
| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange (forms a stable 6-membered ring)[7] | Nucleophilic attack by phosphorus | Thiol-disulfide exchange |
| Compatibility with Metal Affinity Chromatography | Can strip metal ions | Can strip metal ions | Compatible[5] | Can strip metal ions |
Experimental Protocols
To empirically assess and compare the stability and reducing efficacy of these agents, the following standardized protocols can be employed.
Ellman's Reagent Assay for Quantifying Free Thiols
This assay is used to determine the concentration of free sulfhydryl groups in a solution, which can be used to assess the stability of the reducing agents over time.
Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.[10][17] The concentration of free thiols is proportional to the absorbance.
Materials:
-
Reducing agents (this compound, DTT, TCEP, β-ME)
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[10]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of each reducing agent in the reaction buffer.
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer (Ellman's Reagent Solution).[10]
-
Incubation (Stability Assessment): Aliquot the stock solutions of each reducing agent and incubate them at room temperature. Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Assay:
-
For each time point, dilute the reducing agent sample to a final concentration of 100 µM in the reaction buffer.
-
In a cuvette or a 96-well plate, mix 50 µL of the diluted reducing agent sample with 950 µL of the reaction buffer.
-
Add 10 µL of the Ellman's Reagent Solution.
-
Measure the absorbance at 412 nm.
-
-
Calculation: The concentration of free sulfhydryl groups can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[18]
Insulin Disulfide Bond Reduction Assay
This assay measures the efficacy of the reducing agents in reducing disulfide bonds in a model protein, insulin.
Principle: The reduction of the disulfide bonds in insulin causes the precipitation of the insulin B chain, leading to an increase in the turbidity of the solution, which can be monitored spectrophotometrically at 650 nm.[11][19] A higher rate of increase in turbidity indicates a more effective reducing agent.
Materials:
-
Reducing agents (this compound, DTT, TCEP, β-ME)
-
Insulin solution (1 mg/mL in 0.1 M sodium phosphate buffer, pH 7.5)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.5, containing 1 mM EDTA
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reducing Agent Solutions: Prepare 10 mM solutions of each reducing agent in the reaction buffer.
-
Assay:
-
In a cuvette, add 900 µL of the insulin solution.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 650 nm.
-
To initiate the reaction, add 100 µL of a 10 mM reducing agent solution (final concentration 1 mM).
-
Immediately start monitoring the change in absorbance at 650 nm over time (e.g., every 30 seconds for 30 minutes).
-
-
Analysis: Plot the absorbance at 650 nm against time for each reducing agent. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols.
Caption: Workflow for Ellman's Assay to quantify free thiols.
Caption: Workflow for the Insulin Disulfide Bond Reduction Assay.
References
- 1. L-Cysteine, methyl ester | C4H9NO2S | CID 29145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. L-Cysteine Methyl Ester Hydrochloride - SRIRAMCHEM [sriramchem.com]
- 5. Postprandial Cysteine/Cystine Redox Potential in Human Plasma Varies with Meal Content of Sulfur Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The reducing power of cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 18598-63-5・L-Cysteine Methyl Ester Hydrochloride・039-09451[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. 18598-63-5|(R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 16. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid. | Semantic Scholar [semanticscholar.org]
- 17. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. methyl (2R)-2-amino-3-sulfanylpropanoate;hydrate;hydrochloride | C4H12ClNO3S | CID 153325076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Validating the Incorporation of Methyl 2-amino-3-mercaptopropanoate Hydrochloride in Peptide Sequences
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the unequivocal confirmation of the incorporation of non-standard amino acids is a critical step in quality control and characterization. This guide provides a comprehensive comparison of two primary analytical techniques, Edman degradation and mass spectrometry, for validating the successful incorporation of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a cysteine derivative with a C-terminal methyl ester, into a peptide sequence.
Introduction to the Analytical Challenge
This compound introduces two key modifications compared to a standard cysteine residue: a free thiol group and a methyl-esterified C-terminus. Validating its incorporation requires a method that can precisely identify the modified residue at its intended position within the peptide sequence. While Edman degradation has been a cornerstone of protein sequencing for decades, its efficacy for non-standard amino acids, particularly those with C-terminal modifications, warrants a direct comparison with the now predominant mass spectrometry-based methods.
Edman Degradation: A Step-by-Step Approach
Edman degradation sequentially removes amino acids from the N-terminus of a peptide. The process involves three main steps:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ) derivative and leaving the rest of the peptide intact with a new N-terminus.
-
Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.
For a peptide containing Methyl 2-amino-3-mercaptopropanoate, the Edman degradation cycles would proceed normally until this modified residue is at the N-terminus. At this cycle, the expected outcome is the release of PTH-S-(methyl-esterified)-cysteine. A significant challenge lies in the fact that a commercial standard for this specific PTH derivative is likely unavailable. Therefore, its synthesis and characterization would be a prerequisite for unambiguous identification.
Experimental Protocol: Edman Degradation
-
Sample Preparation:
-
Dissolve the purified peptide (10-100 picomoles) in an appropriate solvent (e.g., 50% acetonitrile in water).
-
If the thiol group of the incorporated cysteine derivative is not intended to be free, it should be protected with a suitable blocking group (e.g., S-methylation or S-carbamidomethylation) to prevent side reactions. However, for validating the incorporation of the unmodified Methyl 2-amino-3-mercaptopropanoate, the free thiol is part of the structure to be confirmed. Care must be taken to prevent oxidation and disulfide bond formation by maintaining a reducing environment if necessary.
-
-
Automated Edman Sequencing:
-
The sample is loaded onto an automated protein sequencer.
-
The instrument performs the repetitive cycles of PITC coupling and acid cleavage.
-
In each cycle, the cleaved ATZ-amino acid is automatically transferred to a conversion flask.
-
-
PTH-Amino Acid Analysis:
-
The ATZ-derivative is converted to the corresponding PTH-amino acid by treatment with aqueous acid.
-
The PTH-amino acid is injected onto a reverse-phase HPLC column.
-
The retention time of the eluted PTH derivative is compared with a standard chromatogram of known PTH-amino acids.
-
For the cycle corresponding to the position of the Methyl 2-amino-3-mercaptopropanoate, a novel peak is expected.
-
-
Synthesis of PTH-S-(methyl-esterified)-cysteine Standard (Hypothetical):
-
React this compound with PITC under basic conditions to form the PTC derivative.
-
Cyclize the PTC derivative under acidic conditions to yield the PTH-S-(methyl-esterified)-cysteine.
-
Purify the synthesized standard using chromatography and confirm its identity via mass spectrometry and NMR.
-
Inject the purified standard into the HPLC to determine its characteristic retention time.
-
Mass Spectrometry: A Powerful Alternative
Tandem mass spectrometry (MS/MS) has become the method of choice for peptide sequencing due to its high sensitivity, speed, and ability to handle complex mixtures and post-translational modifications. In contrast to the sequential nature of Edman degradation, MS/MS involves the fragmentation of a peptide ion and the analysis of the resulting fragment ions to deduce the sequence.
For a peptide containing Methyl 2-amino-3-mercaptopropanoate, the mass of this residue will be 135.18 Da (as the free base of the hydrochloride salt). This mass difference compared to a standard cysteine (103.15 Da) or other amino acids will be readily detectable.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation:
-
The peptide sample is dissolved in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and formic acid.
-
For complex samples, an optional enzymatic digestion step (e.g., with trypsin) can be performed to generate smaller peptides that are more amenable to MS/MS analysis.
-
-
Mass Spectrometric Analysis:
-
The sample is introduced into the mass spectrometer, usually via liquid chromatography (LC-MS/MS).
-
The peptide ions are generated by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the intact peptide is measured. The observed mass should correspond to the theoretical mass of the peptide with the incorporated Methyl 2-amino-3-mercaptopropanoate.
-
The peptide ion of interest is then isolated and subjected to fragmentation (MS2) by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD).
-
-
Data Analysis and Sequence Confirmation:
-
The masses of the fragment ions (b- and y-ions) are measured.
-
The amino acid sequence is deduced by calculating the mass differences between consecutive fragment ions in the b- and y-series.
-
The incorporation of Methyl 2-amino-3-mercaptopropanoate will be confirmed by a mass difference of 135.18 Da between adjacent fragment ions that flank this residue. The C-terminal methyl ester will specifically affect the mass of the y-ions that contain this residue.
-
Performance Comparison
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential N-terminal degradation | Fragmentation of the entire peptide |
| Sample Requirement | 10-100 picomoles, highly purified peptide | Femtomole to low picomole range, can handle mixtures |
| Throughput | Low, one sample at a time | High, amenable to automation with LC |
| Confirmation of Modification | Requires synthesis of a specific PTH standard | Directly confirmed by mass shift in fragment ions |
| Handling of C-terminal Modifications | Indirectly confirmed by the appearance of a novel PTH peak | Directly observable through mass shifts in y-ions |
| De Novo Sequencing | Straightforward for the N-terminal region | Can provide full sequence information, but data analysis can be complex |
| Instrumentation | Dedicated protein sequencer | Mass spectrometer (various types) |
| Cost | Generally lower instrument cost | Higher instrument and maintenance costs |
| Limitations | Ineffective for N-terminally blocked peptides; limited sequence length (typically < 50 residues) | Can be challenging to differentiate isobaric residues (e.g., Leu/Ile) without high-resolution instruments; fragmentation can be incomplete |
Logical Workflow for Validation
Caption: Comparative workflow for validating the incorporation of a modified amino acid.
Decision-Making Guide
Caption: Decision tree for selecting a validation method.
Conclusion
Both Edman degradation and mass spectrometry can, in principle, be used to validate the incorporation of this compound into a peptide sequence. However, mass spectrometry offers a more direct, sensitive, and high-throughput approach that does not require the synthesis of a custom standard. The ability to directly measure the mass of the modified residue and its effect on the fragment ion series provides unequivocal evidence of its incorporation and localization.
Edman degradation remains a viable, albeit more laborious, option. Its primary utility in this context would be for orthogonal validation, especially in a regulatory environment where multiple lines of evidence are required. The key hurdle for the Edman approach is the necessity of synthesizing and characterizing the novel PTH-S-(methyl-esterified)-cysteine standard. For routine and de novo validation of peptides containing this and other non-standard amino acids, mass spectrometry is the superior and recommended technique.
Comparative Analysis of Antibody Cross-Reactivity with Proteins Modified by Methyl 2-amino-3-mercaptopropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of antibodies with proteins modified by Methyl 2-amino-3-mercaptopropanoate hydrochloride. This compound, a derivative of the amino acid cysteine, introduces a methyl esterified cysteine moiety onto proteins, primarily through the reaction of its sulfhydryl group. Such modifications can alter the protein's structure and immunogenicity, leading to potential antibody cross-reactivity. Understanding and characterizing this cross-reactivity is crucial for the development of targeted therapeutics and diagnostic assays.
Introduction to Protein Modification and Antibody Cross-Reactivity
Protein modifications, whether naturally occurring as post-translational modifications (PTMs) or artificially introduced, can significantly impact a protein's function and how it is recognized by the immune system.[1][2] The introduction of new chemical groups can create novel epitopes, leading to the generation of antibodies that may cross-react with the unmodified protein or with other proteins sharing similar structural features.[3][4]
This compound serves as a reagent to introduce a cysteine methyl ester group. The primary reactive group is the sulfhydryl (-SH) moiety, which can form disulfide bonds with cysteine residues in the target protein or react with other functional groups.[5][6] This modification can alter the protein's charge, hydrophobicity, and conformation, all of which can influence its antigenic profile.[1][2]
Comparison with Alternative Protein Modification Agents
The choice of a modifying agent can have a profound impact on the resulting immunogenicity and antibody cross-reactivity. Below is a comparison of this compound with other common protein modification reagents.
| Feature | This compound | Maleimide-based Reagents (e.g., SMCC) | N-Hydroxysuccinimide (NHS) Esters |
| Target Residue(s) | Primarily Cysteine (via disulfide exchange or other reactions involving the sulfhydryl group). | Cysteine (specifically free sulfhydryl groups).[6] | Lysine (primary amines). |
| Bond Type Formed | Disulfide (reversible) or other thioether linkages. | Thioether (stable).[6] | Amide (stable). |
| Potential for Cross-Reactivity | High, due to the introduction of a novel, small, and potentially immunogenic moiety. The reversibility of disulfide bonds could also lead to dynamic epitope presentation. | Moderate to High. The linker itself can be part of the new epitope. | Moderate. Modification of lysine residues can alter charge and conformation, leading to new epitopes. |
| Control over Modification | Can be challenging to control the specificity and extent of modification. | High specificity for free sulfhydryls allows for more controlled conjugation.[6] | Can lead to heterogeneous products due to the abundance of lysine residues on the protein surface. |
Experimental Protocols for Assessing Antibody Cross-Reactivity
A thorough investigation of antibody cross-reactivity is essential. The following are key experimental protocols that can be employed.
Protein Modification Protocol
Objective: To modify a target protein with this compound.
Materials:
-
Target protein
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol, DTT) - optional, for reducing existing disulfide bonds
-
Desalting column
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If targeting cysteine residues involved in disulfide bonds, pre-treat the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature to reduce the disulfide bonds. Remove the excess DTT using a desalting column.
-
Prepare a stock solution of this compound in the reaction buffer.
-
Add the modifying reagent to the protein solution at a desired molar ratio (e.g., 10:1, 50:1, 100:1 reagent to protein).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
Remove the excess unreacted reagent using a desalting column, exchanging the buffer to a suitable storage buffer.
-
Confirm the modification using techniques such as Mass Spectrometry (to detect the mass shift) or Ellman's reagent (to quantify the consumption of free sulfhydryls).[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
Objective: To quantify the binding of antibodies to the modified and unmodified protein.
Materials:
-
Unmodified protein (antigen)
-
Modified protein (antigen)
-
Antibodies to be tested (primary antibodies)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
ELISA plates
-
Coating buffer, blocking buffer, wash buffer, substrate solution
Procedure:
-
Coat separate wells of an ELISA plate with the unmodified protein and the modified protein (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Add serial dilutions of the primary antibody to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
Compare the binding curves of the antibody to the modified and unmodified proteins to determine the degree of cross-reactivity.
Western Blotting
Objective: To qualitatively assess the binding of antibodies to the modified and unmodified protein.
Materials:
-
Unmodified protein
-
Modified protein
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Primary and secondary antibodies
-
Blocking buffer, wash buffer, detection reagent
Procedure:
-
Separate the unmodified and modified proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a suitable detection reagent.
-
Compare the band intensities for the modified and unmodified proteins.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams are provided.
Workflow for assessing antibody cross-reactivity.
Impact of protein modification on antibody recognition.
Conclusion
The modification of proteins with this compound can induce significant changes in their immunogenic properties, potentially leading to antibody cross-reactivity. A rigorous and systematic approach, employing a combination of biochemical and immunological assays, is imperative to characterize the specificity and cross-reactivity of antibodies raised against or intended to target such modified proteins. The experimental framework and comparative data presented in this guide provide a foundation for researchers to design and execute robust cross-reactivity studies, ensuring the safety and efficacy of novel biologics and the accuracy of diagnostic tools.
References
- 1. Modification of Cysteine Residues In Vitro and In Vivo Affects the Immunogenicity and Antigenicity of Major Histocompatibility Complex Class I–restricted Viral Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of cysteine residues in vitro and in vivo affects the immunogenicity and antigenicity of major histocompatibility complex class I-restricted viral determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. This compound (5714-80-7) for sale [vulcanchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. biocompare.com [biocompare.com]
Safety Operating Guide
Proper Disposal of Methyl 2-amino-3-mercaptopropanoate hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 2-amino-3-mercaptopropanoate hydrochloride, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Logistical Information
This compound, a mercaptan, requires careful handling due to its potential for a strong, unpleasant odor and its classification as a skin and eye irritant.[1] All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[2]
Personal Protective Equipment (PPE): Before beginning any disposal procedure, it is mandatory to wear appropriate personal protective equipment. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Splash goggles or a face shield[2]
-
A laboratory coat[2]
Spill Procedures: In the event of a spill, the area should be secured. For minor spills, the solid material can be swept up, taking care to avoid generating dust, and placed in a suitable, labeled container for disposal.[3][4] The area should then be cleaned with water.[2] For major spills, it is important to alert personnel in the area and contact your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Pathways
There are two primary methods for the disposal of this compound:
-
Licensed Professional Waste Disposal: This is the most recommended and often mandated method for the disposal of this compound.[1] It ensures compliance with all federal, state, and local regulations. Unused or surplus material should be collected in a dedicated, properly labeled, and sealed container for collection by a licensed hazardous waste disposal company.[4]
-
Laboratory-Scale Chemical Inactivation: For small quantities and for the decontamination of labware, chemical inactivation through oxidation is a viable option. This process converts the volatile and malodorous thiol into a less harmful and less odorous sulfonic acid using an oxidizing agent like sodium hypochlorite (bleach).
Quantitative Data for Disposal
| Parameter | Licensed Professional Waste Disposal | Laboratory-Scale Chemical Inactivation |
| Applicability | All quantities of waste | Small quantities and decontamination |
| Primary Reagent | N/A | Sodium Hypochlorite (Bleach) Solution (≥5.25%) |
| Reagent Ratio | N/A | Approx. 7 mL of 5.25% bleach per 1 mL of mercaptan waste |
| Reaction Time | N/A | Several hours (until odor dissipates) |
| Final Disposal | Via licensed waste contractor | As hazardous waste, according to institutional and local regulations |
Experimental Protocol: Laboratory-Scale Chemical Inactivation
This protocol details the steps for the chemical inactivation of small quantities of this compound.
Materials:
-
This compound waste
-
Commercial bleach (at least 5.25% sodium hypochlorite)
-
Large beaker or flask
-
Stir bar and stir plate
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation: In a large beaker or flask within a chemical fume hood, prepare an excess of the bleach solution. A general guideline is to use approximately 7 mL of 5.25% sodium hypochlorite solution for every 1 mL of the mercaptan to be neutralized. It is recommended to use a significant excess of the bleach solution to ensure complete oxidation.
-
Reaction: Slowly and carefully add the this compound waste to the stirred bleach solution. The reaction may be exothermic; monitor the temperature and cool the reaction vessel if necessary.
-
Completion: Continue stirring the mixture for several hours to ensure the reaction goes to completion. The disappearance of the characteristic thiol odor is an indicator of successful oxidation, but it is crucial to allow for sufficient reaction time.
-
Disposal of Resulting Solution: The resulting neutralized solution should be disposed of as hazardous waste according to your institution's and local regulations. Do not pour the treated solution down the drain unless explicitly permitted by your environmental health and safety department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: Essential Handling and Disposal of Methyl 2-amino-3-mercaptopropanoate hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl 2-amino-3-mercaptopropanoate hydrochloride (CAS No. 70361-61-4). The following procedural guidance is based on the safety data sheets of structurally similar compounds, including mercaptan esters and amino acid hydrochlorides, to ensure the highest safety standards in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Protocols
When working with this compound, a chemical fume hood is mandatory to mitigate inhalation risks.[1] Always ensure that eyewash stations and safety showers are readily accessible.[1] The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
Personal Protective Equipment (PPE):
A comprehensive PPE plan is critical. The following table summarizes the recommended equipment.
| Body Part | Recommended Protection | Rationale |
| Eyes | Safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[1][2] | Protects against potential eye irritation.[1] |
| Hands | Nitrile rubber gloves. | Provides a barrier against skin contact. |
| Body | Laboratory coat and appropriate protective clothing.[1][2] | Prevents skin exposure.[1] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if ventilation is inadequate.[2] | Minimizes the risk of inhaling dust or vapors. |
Operational Plan:
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly worn.
-
Handling: Avoid direct contact with skin and eyes.[2] Do not breathe in dust or vapors.[2] All handling of the substance should occur within the fume hood.
-
Spills: In case of a spill, use an inert absorbent material to contain it. The collected material should then be placed in a suitable, closed container for disposal.[1]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.
-
Ingestion: Rinse the mouth with water.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[1] Do not allow the product to enter drains.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
